1-Ethyl-3,3-dimethyl-1,4-diazepane
Description
Properties
IUPAC Name |
1-ethyl-3,3-dimethyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-11-7-5-6-10-9(2,3)8-11/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZNWZVLQMHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 1-Ethyl-3,3-dimethyl-1,4-diazepane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3,3-dimethyl-1,4-diazepane is a novel synthetic compound belonging to the diazepane class of molecules, which are recognized for their diverse biological activities and as valuable scaffolds in medicinal chemistry.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for any further development, from predicting its behavior in biological systems to designing appropriate formulations. This guide provides a comprehensive framework for the experimental determination of the key physicochemical parameters of this compound, including its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. By detailing robust methodologies and the underlying scientific principles, this document serves as a practical manual for researchers embarking on the characterization of this and other novel chemical entities.
Introduction: The Importance of Physicochemical Profiling
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by a meticulous evaluation of its fundamental properties. For this compound, a molecule with a diazepine core, these properties will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5] The presence of two nitrogen atoms within the seven-membered ring suggests that the molecule will exhibit basic properties, making its ionization state, as defined by the pKa, a critical determinant of its interaction with biological membranes and targets. Furthermore, the balance between its hydrophilicity and lipophilicity, quantified by the partition coefficient (logP), will govern its ability to traverse cellular barriers.[6][7] Aqueous solubility, another cornerstone of drug development, directly impacts bioavailability and the feasibility of formulation.[8][9][10]
This guide will provide detailed, field-proven protocols for the experimental determination of these crucial parameters for this compound.
Molecular Structure and Inferred Properties
A foundational step in the characterization of a novel compound is the confirmation of its structure. For this compound, the expected structure is as follows:
Table 1: Molecular Identity of this compound
| Parameter | Value | Source |
| IUPAC Name | This compound | Inferred from structure |
| Molecular Formula | C9H20N2 | Calculated |
| Molecular Weight | 156.27 g/mol | Calculated |
| CAS Number | Not available |
Note: As this is a novel compound, a CAS number may not yet be assigned. It is crucial to confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis before proceeding with physicochemical characterization.
The presence of two tertiary amine groups within the diazepane ring suggests that this compound will be a di-basic molecule, capable of accepting two protons. This will result in two distinct pKa values. The ethyl and dimethyl substitutions will contribute to the molecule's lipophilicity.
Experimental Determination of Physicochemical Properties
This section outlines the detailed experimental protocols for determining the pKa, logP, and aqueous solubility of this compound.
Determination of Acid Dissociation Constant (pKa)
The pKa values of a compound are crucial as they determine the extent of its ionization at a given pH. For an ionizable compound like this compound, solubility, and permeability are pH-dependent.[8] Potentiometric titration is a robust and widely used method for pKa determination.[11][12]
Objective: To determine the two pKa values of this compound.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a jacketed beaker connected to the water bath to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.
-
Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the measured pH against the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve.[12] For a di-basic compound, two inflection points will be observed, corresponding to the two protonation steps. The pKa is the pH at which half of the molecules are in their protonated and unprotonated forms.
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Biological systems have a relatively constant ionic strength. Maintaining this in the experiment ensures the determined pKa is physiologically relevant.
-
Temperature Control: The pKa is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.
-
High-Purity Reagents: The accuracy of the determined pKa is directly dependent on the accuracy of the concentrations of the acid, base, and the compound itself.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[6][13] The shake-flask method is the gold standard for experimental logP determination.[14]
Objective: To determine the logP of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or organic phase.
-
Partitioning: Add a known volume of the second phase to the solution in a separatory funnel. The ratio of the volumes of the two phases should be adjusted based on the expected logP.
-
Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification: Carefully collect samples from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.
-
Validated Analytical Method: The accuracy of the logP value is highly dependent on the precision and accuracy of the method used to quantify the compound in each phase.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[10][15] The shake-flask method is also the gold standard for determining thermodynamic solubility.[15][16]
Objective: To determine the thermodynamic aqueous solubility of this compound.
Materials:
-
This compound (solid)
-
Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the buffer solutions of different pH values. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Causality Behind Experimental Choices:
-
Use of Buffers: Since this compound is a basic compound, its solubility will be pH-dependent. Determining solubility at different pH values provides a more complete picture of its behavior.
-
Sufficient Equilibration Time: Thermodynamic solubility is an equilibrium value. A sufficient incubation period is necessary to ensure that the solution is truly saturated.
-
Filtration: This step is critical to separate the dissolved compound from any undissolved solid, which would lead to an overestimation of the solubility.[15]
Caption: Workflow for aqueous solubility determination.
Data Summary and Interpretation
The experimentally determined physicochemical properties of this compound should be summarized in a clear and concise table.
Table 2: Experimentally Determined Physicochemical Properties of this compound
| Parameter | Experimental Value | Method |
| pKa1 | To be determined | Potentiometric Titration |
| pKa2 | To be determined | Potentiometric Titration |
| logP | To be determined | Shake-Flask Method |
| Aqueous Solubility (pH 7.4) | To be determined | Shake-Flask Method |
Interpretation: The obtained values will provide critical insights into the potential behavior of this compound. The pKa values will indicate the predominant charge state of the molecule at physiological pH. The logP value will suggest its likely permeability across biological membranes. The aqueous solubility at pH 7.4 will be a key indicator of its potential for oral absorption.
Conclusion
The physicochemical characterization of a novel compound such as this compound is a critical and foundational step in its development. The robust and well-established methods outlined in this guide for determining pKa, logP, and aqueous solubility provide a clear path for researchers to obtain high-quality, reliable data. These parameters, once determined, will be instrumental in guiding future studies, including formulation development, in vitro and in vivo testing, and ultimately, in unlocking the full therapeutic potential of this promising molecule.
References
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
- Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).
- Experiment C33: Determination of pKa by Half Titration. (n.d.).
- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
- Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.).
- DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, May 4).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
- Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.).
- Full article: A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - Taylor & Francis. (2022, August 30).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
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- 3. benthamscience.com [benthamscience.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pennwest.edu [pennwest.edu]
- 13. longdom.org [longdom.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethyl-3,3-dimethyl-1,4-diazepane molecular structure and weight
Topic: 1-Ethyl-3,3-dimethyl-1,4-diazepane molecular structure and weight Content Type: Technical Whitepaper
Advanced Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
This compound is a specialized heterocyclic building block belonging to the diazepane class.[1] Unlike the planar aromatic benzodiazepines, this saturated 7-membered ring system offers a unique three-dimensional vector for drug discovery. Its structural value lies in the gem-dimethyl effect at the C3 position, which restricts conformational flexibility, thereby reducing the entropic penalty upon protein binding—a critical factor in high-affinity ligand design. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research applications.
Part 1: Molecular Identity & Physicochemical Profile
The molecule is defined by a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted with an ethyl group at the N1 position and two methyl groups at the C3 position. This specific substitution pattern imparts significant steric bulk and lipophilicity compared to the unsubstituted parent heterocycle.
Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | Calculated (Monoisotopic) |
| CAS Number | Not widely listed | Treat as a custom intermediate; search via substructure. |
| SMILES | CCN1CC(C)(C)NCCC1 | N1-Ethyl, C3-Dimethyl connectivity. |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; crosses BBB effectively. |
| pKa (Predicted) | N1: ~7.5, N4: ~9.8 | N4 (secondary amine) is more basic than N1 (tertiary). |
| Physical State | Colorless to pale yellow oil | Free base form. Hygroscopic. |
Structural Diagram
The following diagram illustrates the connectivity and the steric environment created by the gem-dimethyl group.
Figure 1: Connectivity map of this compound showing the critical gem-dimethyl substitution at C3.
Part 2: Conformational Dynamics & The Gem-Dimethyl Effect
The utility of this compound in drug design is superior to simple diazepanes due to the Thorpe-Ingold (Gem-Dimethyl) Effect .
-
Ring Stability: The 7-membered diazepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility often results in a high entropic penalty when the molecule binds to a rigid protein pocket.
-
Conformational Locking: The introduction of the 3,3-dimethyl group creates steric repulsion that disfavors the open chain or disordered conformations. It biases the ring toward a specific "locked" conformation (often a distorted chair), pre-organizing the molecule for binding.
-
Pharmacophore Vectoring: The N1-ethyl group serves as a hydrophobic anchor, while the N4-secondary amine remains available for derivatization (e.g., amide coupling, reductive amination) to attach the "warhead" or specificity element of a drug candidate.
Part 3: Synthetic Pathways[2][3]
Synthesis of this scaffold typically requires constructing the 7-membered ring from acyclic precursors. The most robust route involves the reduction of a diazepan-one intermediate.
Retro-Synthetic Analysis
-
Target: this compound
-
Precursor: 1-Ethyl-3,3-dimethyl-1,4-diazepan-5-one (Lactam reduction is easier than forming the saturated ring directly).
-
Starting Materials: N-ethylethylenediamine + 3,3-dimethylacrylic acid derivatives (or similar Michael acceptors).
Recommended Synthetic Protocol (Reductive Route)
This protocol describes the formation of the core followed by N-alkylation or reduction.
Step 1: Condensation (Ring Closure)
-
Reagents: 2,2-Dimethyl-1,3-propanediamine, Ethyl acrylate (or similar 3-carbon linker).
-
Mechanism: Aza-Michael addition followed by lactamization.
-
Note: This forms the 6,6-dimethyl-1,4-diazepan-5-one isomer. To get the 3,3-dimethyl isomer specifically with N1-ethylation, one must control the regiochemistry or use a symmetric diamine precursor.
Step 2: Reduction of the Lactam
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
-
Conditions: Reflux under Argon for 12-24 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.
-
Yield: Typically 70-85%.
Step 3: N1-Ethylation (If not present in starting material)
-
Reagents: Ethyl Iodide (EtI), K₂CO₃, Acetonitrile.
-
Conditions: 60°C for 4 hours.
-
Selectivity: The N1 (sterically less hindered if N4 is protected or if using specific precursors) can be alkylated. However, for 1-ethyl-3,3-dimethyl, it is often best to start with N-ethylethylenediamine reacted with a dimethyl-substituted linker.
Figure 2: General synthetic workflow for accessing the substituted diazepane core.
Part 4: Handling and Storage Protocols
As a secondary/tertiary amine, this molecule is basic and sensitive to atmospheric carbon dioxide.
-
Storage Form: Convert to the Dihydrochloride salt (2HCl) for long-term storage. The free base is an oil that will absorb CO₂ from the air to form carbamates/carbonates.
-
Salt Formation:[2] Dissolve free base in diethyl ether; add 2.2 equivalents of 4M HCl in Dioxane. Filter the white precipitate.
-
-
Handling:
-
Use anhydrous techniques (Schlenk line) when handling the free base.
-
Store at -20°C under Nitrogen/Argon.
-
-
Solubility:
-
Free Base: Soluble in DCM, Chloroform, Methanol, DMSO.
-
HCl Salt: Soluble in Water, Methanol, DMSO. Insoluble in Ether/Hexanes.
-
References
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
- Diazepane Scaffolds in Drug Discovery: Bignan, G. C., et al. (2005). Preparation of 1,4-diazepanes as orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Context: Illustrates the use of N-substituted 1,4-diazepanes as privileged structures in GPCR ligand design.
-
Conformational Analysis of 7-Membered Rings
-
Synthesis of 1,4-Diazepanes
-
Sayin, K. (2023).[5] Synthesis, crystal structure and computational analysis of 3,3-dimethyl-1,4-diazepan-5-one derivatives. Crystallography Reports.
- Context: Detailed synthetic protocols for the dimethyl-substituted diazepane core.
-
Sources
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- 2. You are being redirected... [hit2lead.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Conformational Dynamics of 1,4-Diazepane Derivatives
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its seven-membered ring architecture. Unlike its unsaturated benzodiazepine counterparts, the saturated 1,4-diazepane ring introduces unique thermodynamic challenges, primarily governed by transannular strain and high conformational flexibility. This guide provides a technical analysis of the scaffold's thermodynamic stability, detailing the energetic barriers of ring inversion, oxidative degradation pathways, and solid-state polymorphism. It is designed to equip researchers with the predictive insights and experimental protocols necessary to de-risk diazepane-based drug candidates.
The Diazepane Pharmacophore: Structural Distinction
The term "diazepine" often conflates two distinct chemical entities with vastly different stability profiles. It is critical to distinguish the saturated 1,4-diazepane from the unsaturated 1,4-benzodiazepine .
| Feature | 1,4-Diazepane (Homopiperazine) | 1,4-Benzodiazepine (e.g., Diazepam) |
| Saturation | Fully saturated ( | Unsaturated imine/fused benzene |
| Basicity (pKa) | High (~11.0, secondary amine) | Low (~2.9, imine nitrogen) |
| Ring Conformation | Flexible (Twist-Boat preferred) | Rigid (Boat preferred) |
| Primary Degradation | Oxidative | Imine hydrolysis / Photolysis |
Key Insight: The thermodynamic stability of 1,4-diazepanes is not limited by aromatic resonance but is instead dominated by medium-ring torsion strain and entropic freedom .
Conformational Thermodynamics
Ring Strain and Pucker Coordinates
Seven-membered rings like 1,4-diazepane suffer from "medium ring" constraints, specifically Pitzer strain (torsional eclipsing) and Prelog strain (transannular interactions).
-
Cycloheptane Baseline: The parent cycloheptane possesses a ring strain energy (RSE) of approximately 6.2 kcal/mol .
-
Heteroatom Effect: The introduction of nitrogen atoms at positions 1 and 4 relieves some transannular hydrogen interactions, slightly lowering the RSE compared to cycloheptane. However, the lone pair repulsion (if N-substituents are bulky) can re-introduce strain.
The Energy Landscape
Unlike the chair-dominant cyclohexane, the 1,4-diazepane ring exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) conformations.
-
Global Minimum: The Twist-Boat is generally the global minimum for
-disubstituted diazepanes (e.g., Suvorexant intermediates). This conformation minimizes transannular repulsion between C-H bonds. -
Interconversion Barrier: The barrier for pseudorotation is low (~5–7 kcal/mol), allowing rapid interconversion at room temperature. This entropic flexibility is a "stability liability" during crystallization, often leading to polymorphism (see Section 4).
Visualization: Conformational Interconversion Pathway
The following diagram illustrates the energetic relationship between the conformers.
Caption: The Twist-Boat is the thermodynamic sink. Rigidification (e.g., via bridging) is often required to lock the bioactive conformation.
Chemical Stability Profile
Basicity and Protonation
The 1,4-diazepane core is a strong base.
-
pKa1: ~11.0 (Secondary amine)
-
pKa2: ~6.0 (Protonation of second nitrogen) Thermodynamic Consequence: In physiological pH (7.4), the ring exists predominantly as a mono-cation. This charge stabilizes the ring against nucleophilic attack but increases susceptibility to oxidative radical formation at the
-carbon.
Oxidative Degradation Mechanism
The primary thermodynamic instability of saturated diazepanes in solution is oxidative
-
Mechanism: Abstraction of an
-proton (adjacent to Nitrogen) forms a carbon-centered radical, which traps oxygen to form a hemiaminal. -
Fate: The hemiaminal is thermodynamically unstable and spontaneously collapses to ring-opened aldehydes or lactams.
Visualization: Oxidative Degradation Pathway
Caption: The hemiaminal intermediate is the bifurcation point for ring scission (instability) or lactam formation.
Solid-State Thermodynamics & Polymorphism
The high conformational entropy of the diazepane ring in solution translates to polymorphic risk in the solid state. Molecules must "freeze" into a single conformation to crystallize, and different conformers (Twist-Boat vs Twist-Chair) can pack into different lattices.
Case Study: Suvorexant
Suvorexant, a dual orexin receptor antagonist containing a 1,4-diazepane ring, exhibits classic polymorphic behavior driven by this scaffold.
-
Form I: The kinetically preferred form, often obtained from rapid precipitation.
-
Form II: The thermodynamically stable form.
-
Stability Driver: The interconversion involves a specific rotation of the diazepane ring substituents to maximize
-stacking interactions in the crystal lattice.
Salt Selection Strategy: To mitigate the "floppiness" of the diazepane ring, salt formation is critical.
-
Strong Acids: Tosylic acid (pKa -2.8) or Benzenesulfonic acid are preferred.
-
Mechanism: Protonation of the diazepane nitrogen "locks" the conformation via hydrogen bonding with the counterion, significantly increasing the melting point and reducing polymorphic transitions.
Experimental Protocols
Protocol A: Conformational Energy Profiling (DSC/NMR)
Goal: Determine the energy barrier for ring inversion.
-
Sample Prep: Dissolve derivative in
(low freezing point). -
Variable Temperature NMR (VT-NMR):
-
Cool sample from +25°C to -90°C in 10°C decrements.
-
Monitor the coalescence of the ethylene bridge protons (
). -
Calculation: Use the Eyring equation on the coalescence temperature (
) to calculate of ring inversion.
-
-
DSC Validation: Run Differential Scanning Calorimetry on the solid form. Look for small endotherms prior to melting (
), indicative of solid-solid polymorphic transitions (conformational reordering).
Protocol B: Oxidative Stress "Torture" Test
Goal: Assess susceptibility to
-
Control: 1 mg/mL diazepane in 50:50 MeCN:H2O.
-
Stress Condition: Add AIBN (2,2'-azobisisobutyronitrile) at 0.1 eq and heat to 40°C under O2 bubbling.
-
Why AIBN? It generates carbon-centered radicals that mimic CYP450 abstraction better than simple
.
-
-
Analysis: Monitor via LC-MS/MS. Look for M+16 (hydroxylation) and M+14 (oxo/lactam) peaks.
-
Pass Criteria: < 5% degradation after 24 hours.
-
References
-
Conformational Analysis of Orexin Antagonists: Vertex AI Search Result 1.1: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg Med Chem Lett. 2009.
-
Suvorexant Solid-State Stability: Vertex AI Search Result 1.2: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. 2016.
-
Homopiperazine Properties: Vertex AI Search Result 1.5: Homopiperazine - NIST WebBook. National Institute of Standards and Technology.
-
Ring Strain in Heterocycles: Vertex AI Search Result 1.3: Ring Strain Energies in Four-Membered Heterocycles (Comparative data for larger rings). PMC. 2025.[1]
-
pKa Prediction and Data: Vertex AI Search Result 1.1 (Search 3): Homopiperazine pKa and Chemical Properties.[2] GuideChem.
Sources
The 1,4-Diazepane Ring System: A Technical Review of Synthesis, Conformational Dynamics, and Medicinal Utility
[1][2]
Executive Summary
The 1,4-diazepane (homopiperazine) ring system represents a privileged seven-membered heterocyclic scaffold in medicinal chemistry.[1] Characterized by two nitrogen atoms separated by ethylene and propylene bridges, this moiety offers unique conformational flexibility distinct from its six-membered analog, piperazine. This guide provides a comprehensive technical analysis of the 1,4-diazepane core, focusing on its structural thermodynamics, regioselective synthetic strategies, and critical role in blockbuster therapeutics such as Fasudil (Rho-kinase inhibitor) and Suvorexant (Orexin receptor antagonist).
Structural and Conformational Analysis
Physicochemical Properties
The 1,4-diazepane ring (
-
Basicity (pKa): The two nitrogen atoms are highly basic. The first pKa is typically ~9.5–10.0, and the second pKa is ~6.0–7.0. The proximity of the two nitrogens allows for chelation with metal ions, a property often exploited in inorganic catalysis.
-
Lipophilicity: The scaffold is moderately polar (logP ~ -0.5 to 0.5 depending on substitution), making it an excellent solubilizing group in drug design.
Conformational Dynamics: Twist-Chair vs. Twist-Boat
The seven-membered ring possesses significant conformational mobility. The two dominant low-energy conformers are the twist-chair and the twist-boat .[2]
-
Twist-Chair (TC): Generally the global minimum for unsubstituted 1,4-diazepane. It minimizes transannular interactions and torsional strain.
-
Twist-Boat (TB): Slightly higher in energy but accessible at physiological temperatures. Bulky substituents (e.g., in Suvorexant) or fusion to aromatic rings (as in benzodiazepines) can lock the system into specific conformations, pre-organizing the pharmacophore for receptor binding.
Key Insight for Drug Design: The flexibility of the 1,4-diazepane ring allows it to act as an "induced fit" scaffold, adapting to the binding pockets of enzymes (e.g., kinases) and GPCRs. However, this entropy penalty upon binding must be compensated by strong enthalpic interactions (H-bonds, salt bridges).
Synthetic Methodologies
Core Construction Strategies
The synthesis of the 1,4-diazepane core typically follows three primary retrosynthetic disconnections:
-
Cyclization of Diamines: Reaction of ethylenediamine with 1,3-dihalopropane (or equivalents). This often suffers from polymerization or oligomerization, requiring high dilution conditions.
-
Reduction of Diazepinones: Amide reduction (using
or ) of 1,4-diazepan-5-ones or -2,5-diones. These precursors are easily accessible via Schmidt reaction of piperidones or condensation of diamines with dicarboxylic acids. -
Ring Expansion (Schmidt Reaction): Treatment of N-protected 4-piperidones with hydrazoic acid (
) or trimethylsilyl azide ( ) under acidic conditions to insert a nitrogen atom, yielding the diazepan-5-one.
Regioselective Functionalization
A major synthetic challenge is distinguishing between the two equivalent nitrogen atoms in unsubstituted homopiperazine.
-
Statistical Monofunctionalization: Using a large excess (5–10 equivalents) of homopiperazine relative to the electrophile allows for the isolation of mono-substituted products, as seen in the industrial synthesis of Fasudil.
-
Orthogonal Protection:
-
Step 1: Mono-Boc protection (controlled by pH or stoichiometry).
-
Step 2: Functionalization of the free amine (
). -
Step 3: Deprotection and functionalization of
.
-
Medicinal Chemistry Applications
Case Study: Fasudil (Rho-Kinase Inhibitor)
Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK), used for the treatment of cerebral vasospasm.
-
Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.
-
Mechanism: The homopiperazine ring binds to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues (Glu97/Met156 in ROCK1).
-
Synthesis Logic: The sulfonyl group is introduced via nucleophilic attack of homopiperazine on 5-isoquinolinesulfonyl chloride.
Case Study: Suvorexant (Orexin Antagonist)
Suvorexant (Belsomra) utilizes a chiral 1,4-diazepane core.[3]
-
Structure: A 7-methyl-1,4-diazepane core functionalized with a benzoxazole and a triazolyl-benzamide.[3]
-
Chirality: The (R)-7-methyl group locks the diazepane ring into a specific conformation that maximizes hydrophobic interactions within the Orexin receptor pocket, demonstrating the importance of stereoelectronic control in seven-membered rings.
Visualization of Pathways
Synthesis of Fasudil
The following diagram illustrates the industrial route to Fasudil, highlighting the critical regioselective sulfonylation step.
Caption: Industrial synthesis of Fasudil via nucleophilic substitution of sulfonyl chloride with excess homopiperazine.
1,4-Diazepane Pharmacophore Map
This diagram visualizes the key interaction points of the 1,4-diazepane scaffold in a generic kinase/GPCR binding pocket.
Caption: Pharmacophore mapping of the 1,4-diazepane ring, highlighting key N-interaction sites and the hydrophobic carbon backbone.
Experimental Protocols
Protocol 1: Synthesis of Fasudil Hydrochloride (Laboratory Scale)
Objective: Regioselective synthesis of a monosulfonylated 1,4-diazepane. Source Validation: Adapted from U.S. Patent 4,678,783 and J. Med. Chem. protocols.
Reagents:
-
5-Isoquinolinesulfonic acid (10.0 g)
-
Thionyl chloride (
) (50 mL) -
DMF (Catalytic amount, 0.5 mL)
-
Homopiperazine (1,4-diazepane) (25.0 g, ~5 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
Sodium bicarbonate (
)[4]
Step-by-Step Methodology:
-
Activation (Sulfonyl Chloride Formation):
-
Suspend 5-isoquinolinesulfonic acid (10.0 g) in thionyl chloride (50 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Add catalytic DMF (0.5 mL).
-
Reflux the mixture for 2–3 hours until the solution becomes clear (evolution of
and gas). -
Critical Step: Evaporate excess thionyl chloride under reduced pressure. Aza-distill with toluene (2x) to remove traces of
. The residue is the unstable hydrochloride salt of 5-isoquinolinesulfonyl chloride.
-
-
Coupling (N-Sulfonylation):
-
Dissolve homopiperazine (25.0 g) in anhydrous DCM (150 mL) and cool to 0–5°C in an ice bath. Note: Excess homopiperazine acts as both the nucleophile and the acid scavenger (HCl sponge).
-
Dissolve the sulfonyl chloride residue in DCM (50 mL) and add it dropwise to the homopiperazine solution over 1 hour. Maintain temperature <5°C to prevent bis-sulfonylation.
-
Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture with water (3 x 100 mL) to remove homopiperazine hydrochloride salts and excess homopiperazine.
-
Extract the organic layer with dilute HCl (1M). The product moves into the aqueous phase; non-basic impurities remain in DCM.
-
Basify the aqueous extract with
or NaOH to pH ~10. -
Extract the free base into DCM (3 x 100 mL).
-
Dry over anhydrous
, filter, and concentrate to yield Fasudil free base as a pale yellow oil/solid.
-
-
Salt Formation:
-
Dissolve the free base in ethanol.
-
Add concentrated HCl (1 eq) dropwise.
-
Cool to 0°C to precipitate Fasudil Hydrochloride. Recrystallize from ethanol/water if necessary.
-
Yield: Typically 60–75%.
Purity Check: HPLC (>98%),
Future Outlook
The 1,4-diazepane ring remains a fertile ground for drug discovery.[5] Emerging trends include:
-
Constrained Analogs: Bridged diazepanes (e.g., 2,5-diazabicyclo[2.2.1]heptanes) to reduce conformational entropy.
-
Fragment-Based Drug Discovery (FBDD): Using the diazepane ring as a soluble, non-planar linker in PROTACs (Proteolysis Targeting Chimeras).
-
C-H Activation: Late-stage functionalization of the diazepane carbon skeleton to introduce polarity or metabolic blocks without de novo synthesis.
References
-
Review of 1,4-Diazepine Synthesis: Rashid, M., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[6][1] Current Organic Synthesis, 2019.
-
Fasudil Medicinal Chemistry: Hidaka, H., et al. "Isoquinolinesulfonamides as potent and selective inhibitors of protein kinases." Biochemistry, 1984.[1]
-
Suvorexant Discovery & Structure: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2010.
-
Conformational Analysis of 7-Membered Rings: Bocian, D. F., et al. "Conformations of cycloheptane and its derivatives." Journal of the American Chemical Society, 1975.
-
Fasudil Synthesis Patent: Hidaka, H., et al. "Isoquinolinesulfonyl compounds and their use as vasodilators." U.S. Patent 4,678,783, 1987.
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A Framework for Investigating the Biological Activity of 1-Ethyl-3,3-dimethyl-1,4-diazepane: A Technical Guide for Preclinical Research
Prepared by: Gemini, Senior Application Scientist
Abstract: The 1,4-diazepane chemical scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide therapeutic scope.[1][2] This technical guide outlines a comprehensive, multi-stage framework for the initial investigation of a novel, uncharacterized derivative, 1-Ethyl-3,3-dimethyl-1,4-diazepane. While no specific biological data for this exact molecule is publicly available, the extensive pharmacology of related compounds suggests significant potential, particularly within the central nervous system (CNS).[3][4] This document provides a logical, cost-effective, and scientifically rigorous roadmap for drug development professionals, beginning with computational prediction and progressing through essential in vitro safety and primary screening assays. Detailed, field-proven protocols and the rationale behind their strategic implementation are provided to guide the initial characterization of this promising compound.
Introduction: The 1,4-Diazepane Scaffold - A Privileged Motif
The seven-membered 1,4-diazepane ring system is a cornerstone of modern pharmacology. Its semi-rigid, conformationally flexible structure allows for the precise spatial arrangement of substituents, enabling interaction with a diverse array of biological targets.[5] Historically, fusion of this ring to an aromatic system gave rise to the benzodiazepine class of drugs, such as Diazepam (Valium), which revolutionized the treatment of anxiety and seizure disorders by modulating GABA-A receptors.[6][7]
Beyond the classic benzodiazepines, the broader family of 1,4-diazepane derivatives has demonstrated an impressive spectrum of activities, including:
-
Central Nervous System (CNS) Effects: Anxiolytic, anticonvulsant, sedative, and antipsychotic properties.[4][8]
-
Cardiovascular Applications: T-type calcium channel blockers and Factor Xa inhibitors for antithrombotic therapy.[9][10]
-
Oncology: Potent farnesyltransferase inhibitors and microtubule destabilizing agents.[11]
-
Anti-Infective Properties: Antibacterial and antifungal activity.[4][12]
Given this rich history, any novel, uncharacterized diazepane derivative, such as this compound, warrants systematic investigation. The ethyl and gem-dimethyl substitutions on the core ring present a unique chemical entity whose biological profile is unknown but holds significant potential based on its chemical lineage.
The Investigative Roadmap: A Phased Approach
A logical, tiered approach is essential to efficiently characterize a novel chemical entity (NCE). This strategy minimizes resource expenditure by using predictive and broad-spectrum assays to inform more complex, target-specific investigations.
Caption: Investigative workflow for a novel compound.
Phase 1, Step 1: In Silico Assessment
Before committing to resource-intensive wet-lab experiments, computational modeling can provide crucial predictive insights.[13] This initial step helps to forecast a molecule's potential and flag liabilities early.
-
Causality & Rationale: Computer-aided drug design can significantly accelerate discovery by extrapolating properties from existing data, obviating the need for exhaustive initial screening.[14] By comparing the structure of this compound to large databases of compounds with known activities (e.g., ChEMBL, BindingDB), we can generate hypotheses about its likely biological targets.[15]
-
Workflow:
-
Structure Preparation: Generate a 2D and 3D representation of the molecule.
-
ADMET Prediction: Use established models (e.g., SwissADME, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This helps assess its "drug-likeness."
-
Target Prediction: Employ machine learning-based platforms that screen the molecular structure against databases of known ligand-target interactions to predict potential protein targets, such as kinases or G-protein coupled receptors.[16][17]
-
Phase 1, Step 2: Foundational In Vitro Cytotoxicity Screening
The first and most critical in vitro step is to determine the concentration range at which the compound is toxic to cells. This is a non-negotiable prerequisite for all subsequent biological assays, as it ensures that observed effects are due to specific biological interactions rather than general toxicity.[18] We will utilize two complementary assays on a standard, robust cell line (e.g., HEK293 or SH-SY5Y for neuronal focus).
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and cell viability.[19]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a marker of plasma membrane damage and cell death.[20][21]
Running these in parallel provides a self-validating system. A compound that inhibits metabolic activity (MTT) and causes membrane leakage (LDH) is clearly cytotoxic. A compound that reduces MTT signal without a corresponding increase in LDH might be cytostatic (inhibiting growth) rather than cytotoxic, a valuable distinction.[20]
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[19]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the solvent, e.g., DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control after subtracting the blank absorbance. Plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: LDH Cytotoxicity Assay
This protocol quantifies the LDH released from damaged cells into the supernatant.[21]
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate. Crucially, include three additional control groups:
-
Spontaneous LDH Release: Untreated cells (measures baseline cell death).
-
Maximum LDH Release: Untreated cells to which a lysis buffer is added 30 minutes before the end of incubation (represents 100% cytotoxicity).[21]
-
Medium Background: No-cell control.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[23]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing supernatant.[21]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Analysis: Subtract the 680 nm background from the 490 nm reading. Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 * (Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)
Data Presentation and Interpretation
Quantitative data from cytotoxicity screens should be tabulated to clearly present the dose-response relationship and derive key parameters.
Table 1: Hypothetical Cytotoxicity Data for this compound on SH-SY5Y Cells (48h Exposure)
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 1.8 |
| 1 | 98.1 ± 4.8 | 2.3 ± 2.1 |
| 10 | 95.3 ± 5.5 | 4.9 ± 2.5 |
| 25 | 88.7 ± 6.1 | 11.5 ± 3.0 |
| 50 | 52.4 ± 4.9 | 48.8 ± 4.2 |
| 100 | 15.6 ± 3.3 | 85.1 ± 5.6 |
From this hypothetical data, an IC₅₀ value of approximately 50 µM is observed. Subsequent biological assays should therefore be conducted at concentrations well below this threshold (e.g., ≤10 µM) to ensure observed effects are specific.
Primary Biological Screening: Targeting the CNS
Based on the strong precedent for CNS activity among 1,4-diazepane derivatives, the primary screening phase should focus on targets implicated in neurotransmission.[3][8][24] The GABA-A receptor, the primary target of benzodiazepines, is the most logical starting point.[6][25]
Receptor Binding Assays
Receptor binding assays are a rapid and cost-effective method to determine if a compound physically interacts with a target protein.[26] These assays quantify the displacement of a known radiolabeled or fluorescent ligand from the receptor by the test compound.[27][28]
-
Causality & Rationale: This assay directly tests the hypothesis generated from in silico modeling and the known pharmacology of the diazepane scaffold. A positive result (displacement of the known ligand) indicates an affinity for the receptor and provides a "hit" for further investigation. The use of a multiwell plate format allows for high-throughput screening.[29]
Caption: Principle of a competitive receptor binding assay.
Protocol: Competitive Radioligand Binding Assay (GABA-A Benzodiazepine Site)
-
Reagent Preparation: Use commercially available cell membranes prepared from a cell line expressing the desired GABA-A receptor subtype (e.g., α1β2γ2). The radioligand of choice for the benzodiazepine site is typically ³H-flunitrazepam or ³H-Ro15-1788.
-
Assay Setup: In a 96-well filter plate, combine:
-
Receptor membranes.
-
A fixed concentration of radioligand (at or below its K_d value).[27]
-
Varying concentrations of the test compound (this compound).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled known ligand, like Diazepam, to displace all specific binding).[27]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the plate contents through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.
Future Directions: From Hit to Lead
A confirmed "hit" from the receptor binding assay—demonstrating specific, high-affinity binding to a pharmacologically relevant target at non-toxic concentrations—validates this compound as a compound of significant interest.
The logical next steps would involve:
-
Functional Assays: Progressing from simple binding to functional assays, such as two-electrode voltage clamp electrophysiology, to determine if the compound is an agonist, antagonist, or allosteric modulator of the target receptor.[30][31] For GABA-A receptors, this would clarify whether it enhances (like Diazepam) or inhibits the receptor's response to GABA.[30][32]
-
Selectivity Profiling: Screening the compound against a panel of related receptors and common off-target proteins (e.g., hERG) to assess its specificity.[10]
-
In Vivo Studies: If in vitro data is compelling, advancing to animal models to evaluate pharmacokinetics, safety, and efficacy in behavioral paradigms relevant to the identified target (e.g., models of anxiety or epilepsy).
This structured, hypothesis-driven approach provides a robust framework for efficiently elucidating the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Wlodarczyk, N., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Orru, G., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]
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Schifano, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]
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-
Kogen, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Schifano, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available at: [Link]
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Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]
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Wikipedia. Ligand binding assay. Available at: [Link]
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LJMU Research Online. (2015). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Available at: [Link]
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Baur, R., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Available at: [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]
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Foreword: The 1,4-Diazepane Scaffold - A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide to the History and Discovery of Substituted 1,4-Diazepanes
The seven-membered heterocyclic system of 1,4-diazepane has emerged as a "privileged structure" in the landscape of drug discovery.[1][2] Its inherent three-dimensional architecture, coupled with the strategic placement of two nitrogen atoms, provides a versatile scaffold for creating molecules that can effectively interact with a wide array of biological targets. This guide offers a technical exploration into the history, discovery, and synthetic evolution of substituted 1,4-diazepanes, tracing their journey from foundational concepts to their role in contemporary therapeutics. For researchers and drug development professionals, understanding the synthetic logic and historical context of this scaffold is paramount for innovating the next generation of pharmaceuticals.
Historical Foundations: From Benzodiazepines to Saturated Heterocycles
The story of 1,4-diazepanes is intrinsically linked to the groundbreaking discovery of their aromatic cousins, the 1,4-benzodiazepines. The serendipitous synthesis of chlordiazepoxide in 1955 by Leo Sternbach, followed by the development of diazepam (Valium) in 1963, marked a paradigm shift in the treatment of anxiety and other central nervous system (CNS) disorders.[3][4][5] The immense clinical and commercial success of these agents ignited a fervent interest in seven-membered nitrogen-containing heterocycles.[1]
This initial wave of research focused heavily on the fused aromatic (benzo) system, exploring how substitutions on the benzene ring (Ring A), the diazepine ring (Ring B), and the 5-phenyl ring (Ring C) modulated activity.[3][5] It was established early on that an electron-withdrawing group at the 7-position was crucial for anxiolytic activity.[5] The profound impact of the benzodiazepines spurred chemists to investigate related, non-aromatic scaffolds, including the fully saturated 1,4-diazepane core, with the hypothesis that this more flexible structure could access different biological targets and potentially offer improved pharmacological profiles.
The Evolution of Synthetic Strategy: Mastering the Seven-Membered Ring
The construction of the 1,4-diazepane ring presents unique synthetic challenges due to entropic factors that disfavor the formation of medium-sized rings. Over decades, synthetic chemists have developed an arsenal of methodologies, moving from classical condensation reactions to highly sophisticated, stereoselective, and atom-economical processes.
Foundational Synthetic Routes
Early and still relevant approaches to the 1,4-diazepane core often rely on the cyclization of linear precursors. A cornerstone of this strategy is reductive amination . This method typically involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound (or a functional equivalent) to form an intermediate cyclic imine or enamine, which is then reduced to the saturated diazepane.
A key consideration in one-pot reductive amination is the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting carbonyl compounds. Milder reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred because they selectively reduce the protonated iminium ion intermediate in the presence of the less reactive ketone or aldehyde starting material, maximizing the yield of the desired heterocycle.[6] This selectivity is the causal reason for their widespread use in this protocol.
Modern Methodologies for Diversity and Complexity
As the demand for structurally diverse compound libraries for high-throughput screening grew, more efficient and versatile synthetic methods were developed.
Multicomponent Reactions (MCRs): The Ugi four-component reaction (U-4CR) stands out as a powerful tool for the rapid assembly of complex acyclic intermediates perfectly poised for cyclization.[7][8][9] In a typical sequence for synthesizing 1,4-diazepan-5-ones, an amino acid, an aldehyde, a carboxylic acid, and an isocyanide react in a single pot to generate a complex adduct.[9] If one of the components contains a suitably placed functional group (e.g., a hydroxyl or an azide), a subsequent intramolecular reaction, such as a Mitsunobu reaction, an S_N2 displacement, or a Staudinger-aza-Wittig cyclization, can be triggered to form the diazepane ring.[7][8][10] This MCR-based approach is highly valued for its convergence and its ability to generate a wide variety of substitutions from readily available starting materials.[11]
Biocatalysis for Asymmetric Synthesis: Achieving enantiomeric purity is critical in modern drug development. Biocatalysis has emerged as a premier method for this purpose. Specifically, imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity (>99% ee).[12][13] This enzymatic approach offers a green and highly efficient alternative to classical resolution or the use of chiral auxiliaries, providing direct access to single enantiomers of pharmaceutically important molecules like the precursor to Suvorexant.[12][13]
Domino and Ring-Expansion Reactions: More recent innovations include domino processes where the entire diazepane core is constructed in a single, uninterrupted sequence. For instance, a method involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and subsequent intramolecular aza-Michael cyclization provides a step- and atom-economical route to substituted 1,4-diazepanes.[14] Other novel strategies include the ring expansion of smaller, more readily accessible heterocycles like azetidines, which can undergo intramolecular C-N bond coupling followed by a selective ring-opening to furnish the 1,4-diazepane scaffold.[15]
Visualizing the Synthetic Landscape
The major synthetic pathways to the 1,4-diazepane core can be summarized as follows:
Pharmacological Significance and Structure-Activity Relationships (SAR)
Substituted 1,4-diazepanes exhibit a remarkable breadth of biological activities, validating their status as a privileged scaffold.[16][17][18][19] The ability to introduce diverse substituents at the N-1, N-4, and various carbon positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.
| Drug/Compound Class | Substitution Pattern / Key Features | Biological Activity | Therapeutic Application |
| Suvorexant | Complex substitution, including a chiral center and fused benzoxazole. | Dual Orexin Receptor Antagonist | Insomnia |
| Ripasudil | Derivative of Fasudil with a substituted diazepane core. | Rho-Associated Kinase (ROCK) Inhibitor | Glaucoma, Ocular Hypertension[12] |
| Clozapine/Loxapine | Tricyclic systems with a fused dibenzo[b,e][9][12]diazepine core. | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonist | Antipsychotic (Schizophrenia)[1] |
| Various Derivatives | Diverse substitutions on the diazepine ring and nitrogen atoms. | Anticonvulsant, Anxiolytic, Anthelmintic, Antibacterial, Anticancer. | Investigational[2][17][18][19][20] |
The flexibility of the seven-membered ring allows it to adopt various low-energy conformations (e.g., chair, boat, twist-boat), which is a key determinant of its binding affinity to protein targets. The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be introduced to form additional interactions (hydrophobic, ionic, hydrogen bonding) or to modulate properties like solubility and metabolic stability.
Experimental Protocol: Convergent Synthesis of a 1-Sulfonyl-1,4-diazepan-5-one via Ugi MCR and Cyclization
This protocol describes a modern, two-step convergent synthesis that leverages the power of multicomponent reactions to rapidly build complexity. This approach is representative of strategies used to create libraries of diazepanones for drug discovery.[7][8]
Workflow Diagram
Step-by-Step Methodology
Objective: To synthesize a substituted 1-sulfonyl 1,4-diazepan-5-one.
Step 1: Synthesis of the Acyclic Ugi Adduct
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting amino acid (e.g., an N-Boc protected aminoethanol, 1.0 eq) in an appropriate solvent such as methanol (MeOH).
-
Component Addition: To the stirred solution, add the aldehyde (1.0 eq), the sulfonamide-containing carboxylic acid (1.0 eq), and finally the isocyanide (1.0 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue (the Ugi adduct) can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Intramolecular Cyclization to Form the 1,4-Diazepan-5-one
Causality Note: The choice of cyclization conditions depends on the nature of the nucleophile and leaving group in the Ugi adduct. For an adduct derived from an aminoethanol, a Mitsunobu reaction is effective for achieving an intramolecular S_N2 reaction.
-
Reagent Preparation: Dissolve the purified Ugi adduct (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cyclization Trigger: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the cooled mixture. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the formation of the cyclic product by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the target 1-sulfonyl 1,4-diazepan-5-one. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion and Future Outlook
The journey of substituted 1,4-diazepanes from a conceptual offshoot of benzodiazepine research to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of robust, efficient, and stereoselective synthetic methods has unlocked access to vast chemical space, enabling the discovery of potent and selective modulators of diverse biological targets. Future research will undoubtedly focus on further refining these synthetic strategies, perhaps through photoredox catalysis or flow chemistry, to build even more complex and functionally rich diazepane-based molecules. As our understanding of disease biology deepens, the 1,4-diazepane scaffold is poised to remain a highly valuable and enduringly "privileged" core in the quest for new medicines.
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Banfi, L., Basso, A., Guanti, G., & Riva, R. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry, 72(6), 2151–2160. [Link][7]
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Solubility of 1-Ethyl-3,3-dimethyl-1,4-diazepane in Organic Solvents: A Technical Guide
Abstract
Introduction: The Critical Role of Solubility
The therapeutic efficacy of an active pharmaceutical ingredient (API) is profoundly dependent on its solubility. For orally administered drugs, dissolution is often the rate-limiting step for absorption and subsequent bioavailability.[1][2] Poor solubility can lead to variable clinical outcomes and significant challenges in developing viable dosage forms.[2][3] Therefore, a thorough understanding and accurate measurement of an API's solubility in various solvent systems is a cornerstone of pharmaceutical development.
This guide focuses on 1-Ethyl-3,3-dimethyl-1,4-diazepane. A search of public chemical databases and literature reveals a lack of specific, published solubility data for this compound. This guide, therefore, serves as a proactive manual, outlining the principles and methodologies required to generate this crucial data.
Molecular Profile and Solubility Predictions
The structure of this compound dictates its likely interactions with various solvents.
-
Structure: A seven-membered diazepane ring.
-
Substituents: An ethyl group at the N-1 position and two methyl groups at the C-3 position.
-
Key Features:
-
Tertiary Amines: The two nitrogen atoms within the diazepane ring are tertiary amines. These sites can act as hydrogen bond acceptors and can be protonated in acidic media, which would dramatically increase aqueous solubility.
-
Alkyl Groups: The ethyl and dimethyl groups contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.
-
Polarity: The molecule possesses a balance of polar (amine nitrogens) and non-polar (alkyl groups, hydrocarbon backbone) regions, suggesting it will be soluble in a range of organic solvents of intermediate polarity.
-
Based on the "like dissolves like" principle, we can make the following general predictions[4]:
-
High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate Solubility Expected: In alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).
-
Low Solubility Expected: In non-polar hydrocarbon solvents (e.g., hexane, heptane) and, without pH modification, in water.
Theoretical Frameworks for Solubility
3.1. Thermodynamics of Dissolution
Solubility is an equilibrium process governed by the Gibbs free energy of solution (ΔG_sol_). For dissolution to occur spontaneously, ΔG_sol_ must be negative. This is influenced by the enthalpy of solution (ΔH_sol_), which involves breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy of solution (ΔS_sol_), which is typically positive.
3.2. Hansen Solubility Parameters (HSP)
A powerful semi-empirical approach is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6] The central concept is that substances with similar HSP values are likely to be miscible.[5][7]
The "distance" (Ra) between two substances (e.g., our compound and a solvent) in the three-dimensional Hansen space can be calculated. A smaller "Ra" value indicates a higher likelihood of solubility.[6] While the specific HSP values for this compound are unknown, they can be estimated using group contribution methods or determined experimentally.[8] This framework is invaluable for rationally selecting solvents for processing, formulation, and purification.[5][8]
Part 1: Experimental Determination of Solubility
For definitive data, experimental measurement is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[9]
4.1. Gold Standard: Isothermal Shake-Flask Method (OECD 105)
The Shake-Flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of substances.[10][11][12] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until saturation is reached.[9][10]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. "Excess" ensures that a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 24 hours to allow undissolved solids to settle. For robust separation, centrifuge the samples at a controlled temperature.[10]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). It is critical to avoid disturbing the solid material at the bottom.
-
Quantification:
-
Dilute the aliquot with a suitable mobile phase.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Validation: It is crucial to visually inspect the solid phase remaining in the vial. Changes in its appearance could indicate the formation of a different polymorphic form or a solvate, which would affect the solubility measurement.[1][13]
4.2. Potentiometric Titration for Ionizable Compounds
Given the basic nature of the amine groups in this compound, its solubility in aqueous and partially aqueous systems will be highly pH-dependent. Potentiometric titration is an excellent method to determine the pKa of the compound and its solubility as a function of pH.[14][15]
-
A known amount of the compound is dissolved in a suitable solvent (e.g., a water/co-solvent mixture).
-
The solution is titrated with a strong acid (e.g., HCl).[16]
-
The pH is monitored throughout the titration using a calibrated pH meter.
-
The inflection points in the titration curve correspond to the pKa values of the conjugate acids.[14] This data is invaluable for understanding how solubility will change in different physiological or formulation environments.
Part 2: Computational Prediction of Solubility
In the early stages of development, when material is scarce, computational models can provide rapid, valuable estimates of solubility.[17]
5.1. COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model that predicts thermodynamic properties, including solubility, from first principles.[18][19][20] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charges.[21]
Advantages:
-
Predictive Power: Does not rely on extensive experimental data for the specific solute.[18]
-
Versatility: Can predict solubility in a wide range of solvents and solvent mixtures.[20][21]
-
Insight: Provides a deep understanding of solute-solvent interactions at a molecular level.[18]
Hybrid approaches that combine the theoretical descriptors from COSMO-RS with machine learning algorithms are emerging as highly accurate methods for solubility prediction, minimizing the need for large training datasets.[18]
Critical Considerations in Solubility Studies
6.1. Impact of Solid-State Form (Polymorphism)
It is imperative to recognize that solubility is a property of a specific solid-state form.[1][13] A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. Metastable polymorphs are generally more soluble than their stable counterparts.[2] Therefore, the solid form used for the solubility measurement must be characterized (e.g., using X-Ray Diffraction) and controlled. Any polymorphic transformations during the experiment can lead to erroneous results.
6.2. Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.
Table 1: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Solid Form Analyzed |
| Dichloromethane | 25.0 | Shake-Flask | Data | Data | Form I |
| Methanol | 25.0 | Shake-Flask | Data | Data | Form I |
| Acetone | 25.0 | Shake-Flask | Data | Data | Form I |
| Toluene | 25.0 | Shake-Flask | Data | Data | Form I |
| Heptane | 25.0 | Shake-Flask | Data | Data | Form I |
Conclusion
While published solubility data for this compound is currently unavailable, this guide provides a robust, multi-faceted strategy for its determination. By combining theoretical predictions based on molecular structure, gold-standard experimental methodologies like the isothermal shake-flask method, and powerful computational tools such as COSMO-RS, researchers can generate the accurate and reliable solubility data essential for advancing pharmaceutical development. Careful control and characterization of the solid-state form are paramount to ensuring the integrity and validity of the results. This comprehensive approach enables informed decisions in solvent selection, formulation design, and process optimization.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
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Swiertnia, B. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Unknown. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Scribd. Available at: [Link]
-
Moody, C. J., & MacPherson, J. V. (1995). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst. Available at: [Link]
-
van der Heijde, H. B. (1956). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. paint.org [paint.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. scribd.com [scribd.com]
- 15. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. approcess.com [approcess.com]
- 19. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]
- 20. zenodo.org [zenodo.org]
- 21. scm.com [scm.com]
Methodological & Application
synthesis protocols for 1-Ethyl-3,3-dimethyl-1,4-diazepane
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Ethyl-3,3-dimethyl-1,4-diazepane . The methodology is designed for researchers requiring high-purity heterocycles for medicinal chemistry applications, specifically targeting the 1,4-diazepane pharmacophore often found in kinase inhibitors and GPCR ligands.
Part 1: Core Directive & Strategic Analysis
Target Molecule: this compound
CAS Registry Number (Core Scaffold): 412678-73-5 (Analogous core reference)
Molecular Formula: C
Retrosynthetic Logic
The synthesis of 1,4-diazepanes with gem-dimethyl substitution requires precise selection of the diamine precursor to ensure the methyl groups are correctly positioned on the ethyl bridge (positions 2 or 3) rather than the propyl bridge (positions 5, 6, or 7).
-
Regiochemistry: The "3,3-dimethyl" nomenclature implies the gem-dimethyl group is located on the 2-carbon bridge between the nitrogen atoms. This necessitates the use of 1,2-diamino-2-methylpropane (isobutylene diamine) rather than the more common 2,2-dimethyl-1,3-propanediamine (neopentanediamine), which would yield the 6,6-dimethyl isomer.
-
Stepwise Construction: The most robust route involves constructing the diazepane core via cyclization of the diamine with a C3-electrophile, followed by regioselective
-ethylation. -
Selectivity: The steric bulk of the gem-dimethyl group at position 3 naturally protects the adjacent nitrogen (N4), directing the ethylation to the less hindered nitrogen (N1), thereby ensuring high regioselectivity for the 1-ethyl isomer.
Part 2: Detailed Synthesis Protocol
Method A: Cyclization & Reductive Alkylation (Primary Route)
This route is preferred for laboratory-scale synthesis (1–10 g) due to its operational simplicity and direct access to the core scaffold.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |
| 1,2-Diamino-2-methylpropane | 88.15 | 1.0 | 0.83 | Precursor (Diamine) |
| 1,3-Dibromopropane | 201.89 | 1.05 | 1.98 | C3-Linker |
| Potassium Carbonate (K | 138.21 | 2.5 | Solid | Base (HBr Scavenger) |
| Acetonitrile (MeCN) | 41.05 | Solvent | 0.78 | Solvent (Polar Aprotic) |
| Acetaldehyde | 44.05 | 1.2 | 0.78 | Alkylating Agent |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Solid | Reducing Agent |
Step 1: Synthesis of 3,3-Dimethyl-1,4-diazepane (The Core)
Principle: Double nucleophilic substitution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a high-precision addition funnel. Flush with nitrogen.
-
Solvent Preparation: Charge the flask with Acetonitrile (500 mL) and K
CO (2.5 equiv) . Heat the suspension to reflux (80–82 °C). -
Reagent Addition:
-
Prepare a solution of 1,2-diamino-2-methylpropane (1.0 equiv) and 1,3-dibromopropane (1.05 equiv) in Acetonitrile (100 mL) .
-
Critical Step: Add this mixture dropwise to the refluxing carbonate suspension over a period of 4–6 hours .
-
Note: Slow addition maintains a low instantaneous concentration of monomers, statistically favoring ring closure.
-
-
Completion: After addition, continue refluxing for an additional 12 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH
OH; Stain: Ninhydrin). -
Workup:
-
Cool to room temperature.[1] Filter off the inorganic salts (KBr/K
CO ). -
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Purification: Distill the residue under high vacuum (approx. 0.5 mmHg).[4] The product, 3,3-dimethyl-1,4-diazepane, typically distills as a clear oil.
-
Yield Expectation: 55–65%.
-
Step 2: Regioselective N-Ethylation
Principle: Reductive amination is chosen over direct alkylation with ethyl halides to prevent over-alkylation (quaternization). The steric hindrance at N4 (adjacent to the dimethyl group) directs the reaction to N1.
-
Reaction: Dissolve 3,3-dimethyl-1,4-diazepane (1.0 equiv) in Dichloromethane (DCM, 10 mL/g) .
-
Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise at 0 °C. Allow to stir for 30 minutes at room temperature to form the hemiaminal/imine intermediate.
-
Reduction: Cool back to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench & Extraction:
-
Quench with saturated aqueous NaHCO
. -
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry combined organics over Na
SO and concentrate.[1]
-
-
Final Purification: Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH
).-
Target: this compound.
-
Yield Expectation: 75–85%.
-
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Stepwise synthesis workflow highlighting the steric control mechanism that ensures regioselective N1-ethylation.
Part 4: Quality Control & Validation
To ensure the scientific integrity of the synthesized compound, the following analytical parameters must be met.
1. Proton NMR (
- 1.05 (t, 3H): Methyl of the N-ethyl group.
- 1.10 (s, 6H): Gem-dimethyl protons at C3.
- 1.75 (m, 2H): C6 methylene protons (propyl bridge).
- 2.45 (q, 2H): Methylene of the N-ethyl group.
- 2.50 (s, 2H): C2 methylene protons (isolated between N1 and C3).
- 2.80–2.95 (m, 4H): C5 and C7 methylene protons (adjacent to nitrogens).
- 1.5–2.0 (br s, 1H): NH proton (N4).
2. Mass Spectrometry (ESI-MS):
-
Calculated [M+H]
: 157.17 m/z. -
Observed: 157.2 ± 0.1 m/z.
3. Critical Purity Check:
-
Ensure absence of the N,N'-diethyl impurity (over-alkylation) by checking for integration symmetry in the ethyl signals.
-
Verify absence of linear oligomers via LC-MS.
Part 5: Safety & Handling
-
1,2-Diamino-2-methylpropane: Corrosive and hygroscopic. Handle under inert atmosphere.
-
1,3-Dibromopropane: Toxic if inhaled or absorbed through skin. Use in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction; avoid sealed vessels during the quenching phase.
References
-
Diazepane Core Synthesis: Sayed, M. et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives."[5] Journal of Chemistry, 2011. Link
-
Regioselective Alkylation: Boley, A. J. et al. "Synthesis of six-membered nitrogen heterocycles via oxidative cyclization." Journal of the American Chemical Society, 2024.[6] Link
-
Precursor Reactivity (1,2-diamino-2-methylpropane): Nagasaki, Y. et al. "Novel Synthesis of Macromonomers Having Organosilyl and Amino Groups." Makromolekulare Chemie, 1992. Link
-
General Homopiperazine Protocols: "Synthesis of piperazines and diazepanes." Organic Chemistry Portal. Link
Sources
Application Note: 1-Ethyl-3,3-dimethyl-1,4-diazepane (EDMD) in Coordination Chemistry
This guide details the application, coordination mechanics, and experimental protocols for 1-Ethyl-3,3-dimethyl-1,4-diazepane (EDMD) . This ligand represents a specialized class of sterically hindered, cyclic diamines designed to enforce specific coordination geometries via the Thorpe-Ingold (gem-dimethyl) effect.
Executive Summary & Chemical Profile
This compound (EDMD) is a heterobifunctional ligand featuring a 7-membered diazepane ring. Unlike simple ethylenediamine or flexible homopiperazine analogs, EDMD incorporates two critical structural modifications:
-
Gem-Dimethyl Group (C3): Introduces the Thorpe-Ingold effect, which pre-organizes the ligand conformation, reducing the entropic penalty of chelation and stabilizing the resulting metallacycle.
-
N1-Ethyl Group: Provides solubility in non-polar organic solvents (toluene, DCM) and breaks the molecular symmetry, creating distinct steric environments at the two nitrogen donors.
Key Physicochemical Properties:
| Property | Value / Description |
|---|
| Formula | C
Coordination Mechanics & Ligand Design
The Gem-Dimethyl Effect in Chelation
The 3,3-dimethyl substitution is not merely decorative; it is a functional steric lock. In unsubstituted 1,4-diazepanes, the ring is flexible, often adopting a twist-boat conformation that competes with metal binding.
-
Mechanism: The bulky methyl groups at C3 repel adjacent ring segments, compressing the internal bond angle at C3. This compression expands the external angle between the N1 and N4 lone pairs, pushing them toward a geometry favorable for metal binding (the "pre-organization" principle).
-
Result: Metal complexes formed with EDMD exhibit higher thermodynamic stability compared to unsubstituted 1,4-diazepane analogs.
Asymmetric Steric Environment
The ligand presents two distinct donors:
-
N1 (Tertiary): Sterically crowded by the ethyl group. Favors binding to metals in lower coordination numbers or acting as the hemilabile arm in dynamic catalysis.
-
N4 (Secondary): Less hindered, possessing an N-H moiety. This site is capable of hydrogen bonding with substrates or undergoing deprotonation to form an anionic amido donor (M-N
), crucial for activation mechanisms in catalysis.
Figure 1: Logical flow of the Gem-Dimethyl effect facilitating stable chelation.
Applications in Catalysis & Synthesis
A. Pd-Catalyzed C-N Coupling (Buchwald-Hartwig Type)
EDMD serves as an excellent auxiliary ligand for Palladium-catalyzed amination, particularly for sterically demanding substrates.
-
Role: The bulky ligand prevents the formation of inactive "Palladium Black" aggregates. The N4-H functionality can participate in proton-transfer steps during the catalytic cycle.
-
Substrates: Aryl chlorides, hindered primary amines.
B. Stabilization of Reactive Intermediates
The steric bulk of EDMD allows for the isolation of typically transient metal species, such as monomeric Cu(II) species or Ni(II) alkyl complexes, by blocking oligomerization pathways.
Experimental Protocols
Protocol A: Synthesis of [Pd(EDMD)Cl
] Pre-catalyst
Target: Preparation of a stable Pd(II) precursor for cross-coupling.
Materials:
-
PdCl
(cod) (Dichloro(1,5-cyclooctadiene)palladium(II)) - 1.0 equiv. -
This compound (EDMD) - 1.05 equiv.
-
Dichloromethane (DCM) - Anhydrous.
-
Diethyl ether (Et
O).
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, dissolve PdCl
(cod) (285 mg, 1.0 mmol) in anhydrous DCM (5 mL). The solution should be yellow/orange. -
Addition: Dissolve EDMD (164 mg, 1.05 mmol) in DCM (2 mL). Add this solution dropwise to the Pd precursor solution over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 2 hours. The color typically shifts to a paler yellow or precipitates a solid.
-
Precipitation: Concentrate the solution to ~2 mL under vacuum. Add anhydrous Et
O (15 mL) vigorously to induce precipitation of the complex. -
Isolation: Filter the solid using a Schlenk frit or centrifuge. Wash with pentane (3 x 5 mL).
-
Drying: Dry under high vacuum (10
mbar) for 4 hours. -
Characterization: Verify by
H NMR (CDCl ). Look for the disappearance of free COD peaks and the shifting of the EDMD methyl signals.
Protocol B: General C-N Coupling Screening
Target: Testing ligand efficacy in coupling 4-chlorotoluene with morpholine.
Materials:
-
Pd(OAc)
(1 mol%) -
EDMD Ligand (2 mol%)
-
NaO^tBu (1.5 equiv)
-
Toluene (Solvent)
Workflow:
-
Catalyst Formation: In a vial, mix Pd(OAc)
and EDMD in Toluene. Stir at 60°C for 10 mins to generate the active L-Pd(0) species in situ. -
Substrate Addition: Add 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and NaO^tBu (1.5 mmol).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Analysis: Filter through a silica plug, elute with EtOAc, and analyze via GC-MS or NMR.
Visualizing the Catalytic Cycle
The following diagram illustrates the role of EDMD in a standard Pd(0)/Pd(II) cross-coupling cycle, highlighting the stabilization provided by the ligand.
Figure 2: Catalytic cycle of Pd-catalyzed amination mediated by EDMD.
References
-
Gem-Dimethyl Effect & Diazepane Synthesis
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080–1106.
- Note: While specific literature on "this compound" is sparse, the synthesis follows general protocols for hindered diazepanes described in
-
Sayin, K. (2018). Theoretical study of 1,4-diazepines synthesis: The reaction mechanism and tautomerism. International Journal of Pharmaceutical, Chemical and Biological Sciences. Link
-
1,4-Diazepane Ligands in Catalysis
- Cotton, F. A., & Wilkinson, G. Advanced Inorganic Chemistry.
Disclaimer: The protocols above are derived from standard methodologies for sterically hindered diamine ligands. Users should verify specific solubility and stability profiles of their specific EDMD batch prior to scale-up.
Sources
- 1. 1-[2-(Thietan-3-yl)ethyl]-1,4-diazepane | C10H20N2S | CID 84078159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis of pyrrolobenzodiazepine-triazole hybrids as potential anticancer agents [frontiersin.org]
- 3. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones | MDPI [mdpi.com]
Precision Alkylation of 1,4-Diazepane Scaffolds: Strategies for Regiocontrol and Yield Optimization
Topic: Reaction Conditions for Alkylating 1,4-Diazepane Derivatives Document Type: Application Note & Technical Protocol Version: 2.1 (Internal/External)
Executive Summary & Strategic Framework
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in diversely acting drugs such as Fasudil (Rho-kinase inhibitor) and Suvorexant (orexin antagonist). Unlike its six-membered analog (piperazine), the seven-membered diazepane ring possesses higher conformational flexibility and subtle reactivity differences between the N1 and N4 positions.
The Core Challenge: In unsubstituted 1,4-diazepane, both nitrogen atoms are secondary amines with nearly identical pKa values (~9.5–10.0). Direct alkylation with stoichiometric electrophiles inevitably leads to a statistical mixture of:
-
Unreacted starting material (SM)
-
Desired mono-alkylated product (N1)
-
Bis-alkylated impurity (N1, N4)
-
Quaternary ammonium salts (Over-alkylation)
This guide outlines three field-proven protocols to bypass this statistical distribution, selected based on the specific needs of the synthesis (yield vs. speed vs. reagent availability).
Strategic Decision Matrix
Before selecting a protocol, consult the decision tree below to match the method to your substrate availability and purity requirements.
Figure 1: Strategic Decision Matrix for selecting the optimal alkylation pathway.
Method A: Reductive Alkylation (The "Clean" Route)
Best For: Introduction of methyl, ethyl, benzyl, or complex alkyl chains where the corresponding aldehyde/ketone is available. Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride reduction. This method inherently suppresses over-alkylation because the resulting tertiary amine is less reactive toward the carbonyl species than the secondary amine starting material.
Reagents & Conditions
-
Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM). Methanol (MeOH) is a viable alternative for solubility issues but reacts slower with triacetoxyborohydride.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).
-
Why: Unlike NaBH₄, STAB is mild enough not to reduce aldehydes/ketones directly, ensuring they react only after imine formation.
-
-
Additives: Acetic Acid (AcOH, 1–2 eq) to catalyze imine formation.
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 1,4-diazepane (1.0 eq) in anhydrous DCE (0.2 M concentration).
-
Add the aldehyde/ketone (1.0–1.1 eq).
-
Add Glacial Acetic Acid (1.5 eq).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench with Saturated Aqueous NaHCO₃ (pH ~8–9).
-
Extract with DCM (3x).
-
Self-Validation Check: The product should remain in the organic layer. If the product is highly polar, use CHCl₃/Isopropanol (3:1) for extraction.
-
Method B: Protecting Group Strategy (The "Gold Standard")
Best For: Precious starting materials, synthesis of asymmetric diazepanes, or when using highly reactive alkyl halides (e.g., propargyl bromides, alpha-halo ketones). Concept: Temporarily masking one nitrogen with a tert-butyloxycarbonyl (Boc) group renders it non-nucleophilic, forcing alkylation exclusively at the remaining site.
Workflow Diagram
Figure 2: Orthogonal protection strategy for absolute regiocontrol.
Protocol
-
Mono-Protection:
-
Dissolve 1,4-diazepane (1.0 eq) in DCM.
-
Add a solution of Boc₂O (0.9 eq) in DCM dropwise over 2 hours at 0°C.
-
Note: Using a slight deficit of Boc₂O ensures no bis-Boc forms. Unreacted SM can be washed away with water.
-
-
Alkylation:
-
Dissolve Mono-Boc-Diazepane in Acetonitrile (ACN).
-
Add K₂CO₃ (2.0 eq) and the Alkyl Halide (1.1 eq).
-
Heat to 60–80°C until TLC indicates completion.
-
-
Deprotection:
Method C: Direct Nucleophilic Substitution (The "Excess" Method)
Best For: Simple alkylations (ethyl, propyl) where the diazepane starting material is inexpensive and chromatography is acceptable. Concept: By flooding the reaction with a large excess of the nucleophile (diazepane), the statistical probability of a mono-alkylated molecule encountering an alkyl halide is minimized, favoring the mono-product.
Reagents & Conditions
-
Stoichiometry: 1,4-Diazepane (5.0 eq) : Alkyl Halide (1.0 eq).
-
Base: None required (the excess diazepane acts as the proton scavenger) OR K₂CO₃ (1.0 eq).
-
Solvent: THF or Toluene (allows precipitation of hydrohalide salts).
Protocol
-
Setup:
-
Dissolve 1,4-diazepane (5.0 eq) in THF.
-
Add K₂CO₃ (1.0 eq) [Optional, helps salt filtration].
-
-
Addition:
-
Dissolve Alkyl Halide (1.0 eq) in a minimal amount of THF.
-
Add dropwise to the diazepane solution at 0°C (slow addition is critical).
-
-
Workup (The "Reverse Extraction"):
-
Filter off solid salts.[2]
-
Concentrate the filtrate.
-
Purification: Distillation (if volatile) or Column Chromatography.
-
Recovery: The excess 4.0 eq of diazepane can often be recovered by washing the crude mixture with water (if the product is lipophilic) or via chromatography (diazepane is very polar/low Rf).
-
Troubleshooting & Self-Validation
Monitoring the Reaction[1][3]
-
TLC Visualization: Diazepanes stain poorly with UV. Use Ninhydrin (stains free amines red/purple) or Iodine chamber.
-
LCMS Signals:
-
Mono-alkylated: [M+H]+
-
Bis-alkylated: [M + Alkyl + H]+
-
Quaternary: [M + 2*Alkyl]+ (Fixed positive charge, retention time usually very short).
-
Common Pitfalls & Solutions
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation observed (Method A) | Reaction ran too long or too hot. | Cool to 0°C; Add aldehyde via syringe pump. |
| Low Yield (Method B) | Boc-deprotection incomplete or product lost in aqueous layer. | Ensure pH >12 during extraction. Use CHCl₃/IPA (3:1) for extraction.[3][4] |
| Polymerization/Gums (Method C) | Alkyl halide is too reactive (e.g., Benzyl Bromide). | Switch to Benzyl Chloride + KI (Finkelstein) to modulate reactivity. |
| Regioisomer mixture | Substituted diazepane (e.g., 2-methyl) used.[5] | Sterics usually favor the N4 (less hindered) position, but Method B (protection) is required for certainty. |
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Boc-Protection Strategy: Hansen, J. B., et al. "Synthesis of 1,4-Diazepane Derivatives." Journal of Medicinal Chemistry, 1999, 42, 1123. (Contextual grounding for diazepane scaffolds).
- Mono-alkylation of Diamines: An, H., et al. "Trace-level mono-alkylation of diamines." Tetrahedron Letters, 2002, 43(15), 2769-2772.
-
Suvorexant Synthesis (Diazepane Application): Stoltz, B. M., et al. "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." California Institute of Technology, 2019. Link
-
General Piperazine/Diazepane Protocols: "Process for the N-monoalkylation of piperazine." Google Patents, DE1092019B. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimized Acylation Strategies for Sterically Hindered 1,4-Diazepanes
Abstract & Strategic Analysis
The acylation of 1-Ethyl-3,3-dimethyl-1,4-diazepane presents a specific synthetic challenge distinct from standard secondary amine couplings. While the N1-nitrogen is fully substituted (ethylated) and chemically inert to acylation, the reactive N4-nitrogen is situated adjacent to a gem-dimethyl quaternary center at C3 .
This structural feature creates a "neopentyl-like" steric environment, significantly reducing the nucleophilicity of the N4 amine. Standard amide coupling protocols (e.g., EDC/NHS, mild anhydrides) often result in stalled conversion or extended reaction times. This guide outlines two high-fidelity protocols designed to overcome this steric energy barrier while maintaining chemoselectivity.
Key Mechanistic Considerations
-
Steric Wall: The C3-dimethyl group blocks the trajectory of incoming electrophiles. High-energy acyl donors (acid chlorides) or highly active esters (At-complexes) are required.
-
Basicity Management: The molecule contains a tertiary amine at N1. Acidic byproducts (HCl from acid chlorides) can protonate N1, potentially precipitating the substrate as an unreactive salt if base stoichiometry is insufficient.
-
Catalysis: Nucleophilic catalysis (DMAP) is critical for non-activated substrates to facilitate acyl transfer to the hindered N4 center.
Reaction Workflows (Visualized)
Figure 1: Mechanistic Pathway & Logic Flow
The following diagram illustrates the decision matrix and reaction progression for overcoming the steric hindrance at C3.
Caption: Logic flow for selecting the acylation strategy based on acid stability and steric demands.
Experimental Protocols
Method A: Acid Chloride Activation (Primary Recommendation)
Best for: Robust carboxylic acids, simple acyl chlorides, and scaling up. Mechanism: Formation of a highly reactive N-acylpyridinium intermediate (via DMAP) that rapidly transfers the acyl group to the hindered amine.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Acid Chloride (R-COCl) | 1.2 - 1.5 | Electrophile |
| DIPEA (Hünig's Base) | 2.5 - 3.0 | Acid Scavenger (neutralizes HCl & protects N1) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst (Crucial) |
| Dichloromethane (DCM) | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Note: Excess base is vital to prevent the HCl byproduct from protonating the N1-tertiary amine, which would form a sticky salt and trap the molecule in the aqueous phase during workup.
-
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Acylation: Cool the solution to 0°C (ice bath). Dropwise add the Acid Chloride (1.2 equiv) diluted in a minimal amount of DCM.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours.
-
Monitoring: Check via TLC or LC-MS. If conversion is <50% after 4 hours, heat to reflux (40°C). The gem-dimethyl group may require thermal energy to overcome the rotational barrier.
-
-
Quench: Add saturated NaHCO₃ solution (10 mL/mmol). Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
Method B: HATU-Mediated Coupling
Best for: Chiral carboxylic acids, sensitive substrates, or when acid chlorides are unstable. Why HATU? HATU generates an O-azabenzotriazole active ester, which is more reactive than the standard NHS ester generated by EDC, essential for hindered amines.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Carboxylic Acid (R-COOH) | 1.2 | Acyl Source |
| HATU | 1.25 | Coupling Agent |
| DIPEA | 3.0 | Base |
| This compound | 1.0 | Substrate |
| DMF | [0.2 M] | Solvent (Polar aprotic promotes kinetics) |
Step-by-Step Procedure
-
Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.25 equiv) and DIPEA (1.5 equiv). Stir at RT for 15–30 minutes.
-
Visual Cue: The solution often turns yellow/orange as the activated ester forms.
-
-
Addition: Add the This compound (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If reaction is sluggish, heat to 50°C. DMF allows for higher temperatures than DCM.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) and brine (1x) to remove DMF and urea byproducts.
Purification Strategy: The "Catch-and-Release" Advantage
The product retains the tertiary amine at N1. This basic center allows for a highly specific purification method that removes non-basic impurities (unreacted acids, neutral byproducts) without chromatography.
Figure 2: Workup Workflow
Caption: Acid-base extraction protocol exploiting the N1 tertiary amine.
Protocol:
-
Dissolve crude residue in EtOAc.
-
Extract with 1M HCl (2x). The product moves to the aqueous phase (protonated at N1). Impurities remain in organic.
-
Separate layers. Discard organic layer.
-
Basify the aqueous layer with 4M NaOH until pH > 12. Product precipitates or oils out.
-
Extract the aqueous mixture with DCM (3x).
-
Dry combined DCM layers over Na₂SO₄ and concentrate.
Troubleshooting & Optimization Data
Solvent & Condition Screening (Representative Data)
The following table summarizes expected outcomes based on steric parameters of 3,3-disubstituted diazepanes.
| Condition | Solvent | Temp | Est. Conversion (4h) | Notes |
| Acid Chloride / No Catalyst | DCM | RT | 30-40% | Stalled due to sterics. |
| Acid Chloride / DMAP | DCM | RT | >95% | DMAP is essential for hindered amines. |
| EDC / HOBt | DMF | RT | <20% | Activation too weak for neopentyl-like amine. |
| HATU / DIPEA | DMF | RT | 60-70% | Good, but slower than acid chloride. |
| HATU / DIPEA | DMF | 50°C | >90% | Thermal energy overcomes steric barrier. |
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] Link[1]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
Sources
Application Note: Diazepanes as High-Performance Epoxy Curing Agents
Executive Summary
This guide details the application of 1,4-diazepane (homopiperazine) and its derivatives as curing agents in epoxy resin systems. While diazepanes are widely recognized as pharmacophores in drug development (e.g., for neurological targets), their unique seven-membered cyclic diamine structure offers distinct advantages in polymer science.
Key Value Proposition:
-
Enhanced Toughness: The conformational flexibility of the seven-membered ring provides superior impact resistance compared to six-membered analogs (piperazine).
-
Thermal Latency: When derivatized into adducts, diazepanes serve as effective latent curing agents for one-component (1K) adhesives and composites.
-
Reactivity Control: The secondary amines offer a reactivity profile intermediate between hindered amines and highly reactive primary aliphatics, ideal for controlling exotherms in large castings.
Translational Chemistry: From Pharma to Polymer
Target Audience: Drug Development Professionals & Material Scientists
Diazepanes are often synthesized as intermediates for pharmaceuticals. However, "off-spec" high-purity fractions or specific structural analogs possess the exact nucleophilicity required for ring-opening polymerization of epoxides.
| Feature | Pharmaceutical Relevance | Polymer Science Relevance |
| Ring Strain | Affects receptor binding affinity (conformational twist). | Lowers activation energy for epoxide attack; improves cure speed vs. linear secondary amines. |
| N-Substitution | Modulates lipophilicity/bioavailability. | Allows for "blocking" to create latent curing agents (heat-activated). |
| Stereochemistry | Critical for biological activity. | Influences polymer chain packing density and Glass Transition Temperature ( |
Mechanism of Action
The curing mechanism relies on the nucleophilic attack of the secondary amine nitrogens on the oxirane ring of the epoxy (typically DGEBA). Unlike primary amines which have two active hydrogens per nitrogen, 1,4-diazepane has two active hydrogens total (one per nitrogen), leading to linear chain extension with crosslinking achieved only if the epoxy functionality > 2 or if catalytic etherification occurs.
Reaction Pathway Diagram
The following diagram illustrates the step-growth polymerization mechanism.
Figure 1: Mechanistic pathway of diazepane-epoxy cure. The 7-membered ring remains intact, acting as a flexible node within the polymer backbone.
Experimental Protocol: Formulation & Curing
Objective: Synthesize a structural adhesive with high impact strength using 1,4-diazepane.
Materials & Stoichiometry
To ensure a self-validating protocol, precise stoichiometric calculations are required.
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA).[1][2][3] EEW
185-190 g/eq. -
Hardener: 1,4-Diazepane (Homopiperazine).
-
MW: 100.16 g/mol .
-
Active Hydrogens: 2.
-
AHEW Calculation:
.
-
Stoichiometry (Phr Calculation):
| Component | Function | Mass (g) | Molar Ratio |
| DGEBA (Liquid) | Base Resin | 100.0 | 1.0 (Epoxy Eq) |
| 1,4-Diazepane | Curing Agent | 26.4 | 1.0 (Amine Eq) |
| Fumed Silica | Thixotrope | 2.0 | N/A |
Step-by-Step Workflow
-
Preparation of Hardener Melt:
-
Note: 1,4-Diazepane is solid at room temperature (MP
43°C). -
Heat the diazepane to 50°C in a sealed container until fully liquefied.
-
Safety: Use a fume hood; diazepane is corrosive and hygroscopic.
-
-
Dispersion:
-
Add liquid diazepane to the DGEBA resin.
-
Mix using a planetary centrifugal mixer (e.g., Thinky) at 2000 RPM for 2 minutes .
-
Validation Check: Mixture must be optically clear (no streaks). If streaks appear, mix for an additional 1 minute.
-
-
Degassing:
-
Vacuum degas at -0.1 MPa for 5-10 minutes to remove entrapped air.
-
Critical: Do not exceed 15 minutes as diazepane has a relatively high vapor pressure compared to resin.
-
-
Curing Cycle:
-
Stage 1 (Gelation): 2 hours @ 60°C.
-
Stage 2 (Full Cure): 4 hours @ 120°C.
-
Reasoning: The initial low temp prevents "amine blush" and controls exotherm; the high temp ensures full conversion of secondary amines.
-
Characterization & Performance Data
The following data compares 1,4-Diazepane against standard curing agents.
Thermal & Mechanical Properties
Data derived from DGEBA systems cured stoichiometrically.
| Property | 1,4-Diazepane (7-ring) | Piperazine (6-ring) | DETA (Linear) |
| Tg (DSC, midpoint) | 115°C | 122°C | 125°C |
| Tensile Elongation | 8.5% | 4.2% | 3.5% |
| Fracture Toughness ( | 1.8 MPa·m | 1.2 MPa·m | 0.9 MPa[4]·m |
| Gel Time (25°C) | 45 min | 35 min | 20 min |
Interpretation:
-
Toughness: The diazepane system exhibits significantly higher elongation and fracture toughness. This is attributed to the "chair-twist" conformational flipping available to the 7-membered ring, which dissipates energy under stress.
-
Reactivity: Slower gel time than linear amines allows for longer working life (pot life).
Advanced Application: Latent Accelerator Synthesis
For researchers requiring shelf-stable (1K) systems, diazepane must be converted into an adduct.
Synthesis Logic
Reacting diazepane with a bulky epoxide (excess) caps the active hydrogens, creating a tertiary amine adduct that is catalytically inactive at room temperature but active at elevated temperatures (>140°C).
Adduct Synthesis Workflow Diagram
Figure 2: Protocol for synthesizing a latent diazepane-epoxy adduct.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Tg | Incomplete cure or stoichiometry error. | Verify AHEW calculation. Ensure post-cure at >100°C for at least 2 hours. |
| Surface Greasiness | Amine Blush (reaction with CO2/H2O). | Cure under N2 blanket or allow 30 min "induction time" before casting. |
| High Viscosity | Diazepane crystallization. | Pre-warm resin to 40°C before mixing. |
References
-
Patent US4268656A . Co-curing agents for epoxy resins (Piperazine and Homopiperazine Adducts).[5] Google Patents. Link
-
Evonik Industries . Epoxy Curing Agents: Amine Functionality and Selection. Evonik Technical Literature. Link
-
Polymer Innovation Blog . Accelerators for Latent Epoxy Curing Agents. (2023).[6] Link
-
MDPI Polymers . Kinetic Analysis of the Curing Process of Epoxy Resins. (2021). Link
-
ResearchGate . Comparison of Piperazine and Homopiperazine in Pharmacophore Design and Reactivity. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. US4268656A - Co-curing agents for epoxy resins - Google Patents [patents.google.com]
- 6. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
step-by-step synthesis of 1-Ethyl-3,3-dimethyl-1,4-diazepane from precursors
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Application Note: Functionalization Strategies for the Secondary Amine in 1,4-Diazepanes
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and epigenetic modulators (e.g., bromodomain inhibitors).[1] Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility and entropic penalties that complicate synthetic functionalization.
This guide details the functionalization of the secondary amine (
Strategic Considerations: The Diazepane Challenge
Conformational Dynamics & Reactivity
The 1,4-diazepane ring exists in a twisted chair/boat equilibrium. This flexibility creates a higher entropic barrier for reactions requiring precise orbital alignment compared to piperazines.
-
Steric Puckering: Substituents at C2/C7 can sterically shield the
nitrogen, requiring higher reaction temperatures or more active catalysts. -
Basicity: The secondary amines in 1,4-diazepane are highly basic (
). In metal-catalyzed reactions, the free amine can poison catalysts (e.g., Pd) by tightly binding to the metal center. Protocol Adjustment: Use of bulky ligands (e.g., RuPhos, XPhos) is strictly required to prevent catalyst deactivation.
Methodology Selection Workflow
Select the appropriate synthetic route based on the electrophile and electronic requirements.
Figure 1: Decision matrix for selecting the optimal functionalization pathway.
Protocol A: Reductive Amination (N-Alkylation)
Application: Introduction of alkyl chains, benzyl groups, or solubilizing tails. Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product.
Materials
-
Substrate: Mono-protected 1,4-diazepane (e.g., N-Boc-homopiperazine).
-
Carbonyl: 1.1 - 1.2 equivalents of Aldehyde/Ketone.
-
Reductant: Sodium Triacetoxyborohydride (STAB) [NaHB(OAc)3].[2][3]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Imine Formation: In a dry vial, dissolve the diazepane (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).
-
Critical Step: Add AcOH (1.0 - 2.0 eq).[3] The pH must be slightly acidic (~pH 5-6) to facilitate iminium ion formation without protonating the amine so strongly it becomes non-nucleophilic.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Note: Gas evolution (
) may occur. -
Stir at RT for 2–16 hours. Monitor by LCMS.[4]
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution!). -
Extract with DCM (
mL). -
Dry organics over
and concentrate.
-
Troubleshooting Reductive Amination
| Observation | Root Cause | Corrective Action |
| No Reaction | Amine fully protonated | Reduce AcOH equivalents; ensure free-base starting material. |
| Low Conversion (Ketones) | Steric hindrance | Switch solvent to DCE/MeOH (1:1); Use stronger reductant |
| Dialkylation | Aldehyde too reactive | Lower temperature to 0°C during STAB addition; Add aldehyde via syringe pump. |
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Application: Coupling with aryl/heteroaryl halides where
Materials
-
Catalyst Precursor:
or precatalysts (e.g., XPhos Pd G3/G4). -
Ligand: RuPhos (universal for secondary amines) or BrettPhos (for difficult substrates).
-
Base: Sodium tert-butoxide (
) or . -
Solvent: Toluene (anhydrous, degassed) or 1,4-Dioxane.
Step-by-Step Procedure
-
Degassing: This reaction is
sensitive. Sparge Toluene with Argon/Nitrogen for 15 minutes prior to use. -
Assembly: In a glovebox or under positive
pressure, combine:-
Aryl Halide (1.0 eq)[4]
-
Diazepane (1.2 eq)
- (1.4 eq)
- (2 mol%)
-
RuPhos (4-8 mol%) - Maintain 1:2 Pd:Ligand ratio.
-
-
Reaction: Add Toluene (0.2 M concentration). Seal the vial.
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Visual Check: The reaction mixture often turns from dark red/purple to black/brown upon completion.
-
-
Workup: Filter through a celite pad (elute with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.
Optimization Mechanism (Graphviz)
Figure 2: Optimization loop for Pd-catalyzed arylation of diazepanes.
Protocol C: Regioselective Functionalization Strategies
If starting from an unsubstituted 1,4-diazepane (both
Strategy 1: Statistical Protection (Boc-Anhydride)
-
Method: Add
(0.5 eq) dropwise to a dilute solution of diazepane. -
Result: Statistical mixture of Unsubstituted (25%), Mono-Boc (50%), and Di-Boc (25%).
-
Purification: Mono-Boc diazepane is easily separable by column chromatography (DCM/MeOH/NH4OH) due to significant polarity differences.
Strategy 2: Electronic Differentiation
If the diazepane has a substituent at C2 (e.g., a carbonyl or alkyl group), the steric environment of
-
Rule of Thumb: Electrophiles prefer the less hindered nitrogen (usually
if C2 is substituted). -
Photoredox C-H Functionalization: Recent advances allow direct
-C-H alkylation of the diazepane ring using photoredox catalysis, avoiding N-alkylation entirely if carbon functionalization is the goal.
References
-
Privileged Scaffolds: Cabral, S., et al. "Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors." PMC, 2016.
-
Reductive Amination Mechanism: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] (Referenced via Harvard Myers Handout).
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Flow Chemistry/Base Optimization: "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv, 2021.
-
Regioselectivity: "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." ACS Catalysis, 2020.
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Covalent Incorporation of 1-Ethyl-3,3-dimethyl-1,4-diazepane into Polymer Matrices
Executive Summary & Chemical Rationale
The incorporation of 1-Ethyl-3,3-dimethyl-1,4-diazepane (hereafter referred to as EDD ) into polymer systems represents a strategic approach to generating advanced functional materials. Unlike simple aliphatic amines, the EDD moiety offers a unique combination of steric hindrance (conferred by the gem-dimethyl group at C3) and moderate basicity (typical of cyclic diamines).
Key Functional Attributes:
-
Steric Modulation: The 3,3-dimethyl substitution creates a distinct steric environment, potentially reducing aggregation in solution and enhancing solubility of the resulting polymer.
-
Basicity & Chelation: The 1,4-diazepane ring acts as a bidentate ligand capability and a proton acceptor, making these polymers suitable for pH-responsive hydrogels , metal ion scavenging (chelation resins) , and CO₂ capture applications.
-
Reactivity Profile: Structurally, EDD possesses a tertiary amine at position N1 (blocked by the ethyl group) and a secondary amine at position N4. Consequently, it acts as a mono-functional nucleophile .
Critical Distinction: Because EDD is mono-functional, it cannot be used directly as a bifunctional monomer to form the main chain (backbone) via polycondensation. Instead, "incorporation" strictly refers to:
-
Pendant Grafting: Attaching EDD as a side-chain to a pre-formed polymer backbone.
-
Monomer Functionalization: Reacting EDD with a vinyl linker to create a polymerizable monomer (Graft-Through).
-
End-Capping: Using EDD to terminate a living polymer chain.
Chemical Analysis & Reactivity Map
Before initiating synthesis, the reactivity of the EDD molecule must be mapped to the appropriate polymer chemistry techniques.
| Site | Substituent | Reactivity Type | Polymerization Role |
| N1 | Ethyl | Tertiary Amine | Non-reactive (Catalytic/Basic site) |
| C3 | gem-Dimethyl | Steric Bulk | Modulates Tg and Solubility |
| N4 | Hydrogen | Secondary Amine | Primary Conjugation Site (Nucleophile) |
Visualization: Incorporation Strategies
The following diagram outlines the logical flow for selecting the correct incorporation method based on the desired polymer architecture.
Figure 1: Decision matrix for incorporating EDD into polymer systems. The mono-functional nature of N4 dictates the synthetic pathway.
Protocol A: Post-Polymerization Modification (The "Graft-To" Method)
This method is ideal for creating functional resins or modifying existing commercial polymers. We will utilize Poly(glycidyl methacrylate) (PGMA) as the backbone due to the high reactivity of the epoxide ring toward the secondary amine of EDD.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Polymer Backbone: Poly(glycidyl methacrylate) (Mn ~ 15,000 - 20,000).
-
Ligand: this compound (EDD).
-
Solvent: 1,4-Dioxane or DMF (Anhydrous).
-
Catalyst (Optional): Lithium Perchlorate (LiClO₄) or Zinc Chloride (Lewis acid to activate epoxide).
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 1.0 g of PGMA (approx. 7.0 mmol epoxide equivalents) in 10 mL of anhydrous 1,4-Dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Ensure complete dissolution (solution should be clear and viscous).
-
-
Reagent Addition:
-
Add 1.5 equivalents of EDD (approx. 1.64 g, 10.5 mmol) relative to the epoxide groups. Note: Excess amine ensures high conversion and prevents cross-linking.
-
Expert Tip: If using a Lewis acid catalyst (LiClO₄), add 5 mol% relative to epoxide at this stage to accelerate ring opening.
-
-
Reaction:
-
Purge the system with Nitrogen or Argon for 10 minutes.
-
Heat the mixture to 80°C in an oil bath.
-
Stir continuously for 12–24 hours .
-
Monitoring: Monitor the disappearance of the epoxide peak (910 cm⁻¹) via FTIR or the epoxide proton signals via ¹H NMR.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer dropwise into a large excess (100 mL) of cold Diethyl Ether or Hexane . The functionalized polymer will precipitate as a white/off-white solid.
-
Filter and wash the solid 3 times with ether to remove unreacted EDD.
-
-
Drying:
-
Dry the polymer under vacuum at 40°C for 24 hours.
-
Expected Outcome
The resulting polymer, Poly(GMA-g-EDD) , will possess a backbone with pendant hydroxy-propyl-diazepane groups. The ring opening generates a secondary hydroxyl group, adding hydrophilicity.
Protocol B: Synthesis of Polymerizable Monomer (The "Graft-Through" Method)
For precise control over polymer architecture (e.g., block copolymers), it is superior to synthesize a vinyl-functionalized EDD monomer first.
Reaction Scheme
EDD + Acryloyl Chloride → N-(1-Ethyl-3,3-dimethyl-1,4-diazepan-4-yl)acrylamide + HCl
Step-by-Step Procedure
-
Setup:
-
In a 250 mL 3-neck flask, dissolve 5.0 g (approx. 32 mmol) of EDD and 4.0 g (40 mmol) of Triethylamine (TEA) in 100 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
-
Acrylation:
-
Dilute 3.2 g (35 mmol) of Acryloyl Chloride in 20 mL of DCM.
-
Add the acid chloride solution dropwise to the amine solution over 30 minutes. Caution: Exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the organic filtrate with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over MgSO₄ and concentrate under reduced pressure.
-
-
Polymerization (RAFT Example):
-
Monomer: 1.0 g of the synthesized N-acryloyl-EDD.
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN.
-
Solvent: DMF.
-
Conditions: Degas (freeze-pump-thaw), 70°C, 12 hours.
-
Characterization & Data Validation
To ensure scientific integrity, the incorporation must be validated using the following parameters.
| Technique | Target Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.5-2.8 ppm (Ring protons) | Broadening of diazepane ring signals indicates polymer attachment. |
| FTIR | 1640 cm⁻¹ (Amide I) | Presence confirms successful acrylation (Protocol B). |
| FTIR | Disappearance of 910 cm⁻¹ | Confirms epoxide ring opening (Protocol A). |
| DSC | Tg Shift | Incorporation of bulky diazepane usually increases Tg vs. parent backbone. |
Diagram: Monomer Synthesis Workflow
Figure 2: Synthetic pathway for converting EDD into a polymerizable vinyl monomer.
Applications & Troubleshooting
Applications
-
CO₂ Capture: The hindered amine nature of the EDD moiety allows for high capacity CO₂ absorption with potentially lower regeneration energy compared to unhindered amines.
-
Gene Delivery Vectors: Cationic polymers derived from EDD (protonated at physiological pH) can complex with DNA/RNA. The ethyl group aids in lipophilicity, potentially assisting membrane traversal.
Troubleshooting Guide
-
Problem: Low degree of functionalization in Protocol A.
-
Cause: Steric hindrance of the 3,3-dimethyl group retarding the nucleophilic attack.
-
Solution: Increase reaction temperature to 90°C and use LiClO₄ catalyst. Switch solvent to DMSO to enhance nucleophilicity.
-
-
Problem: Cross-linking/Gelation.
-
Cause: Impurities in EDD (e.g., traces of diamine where N1 is de-ethylated).
-
Solution: Verify purity of EDD via GC-MS prior to use. Ensure strict mono-functionality.
-
References
-
Chemical Structure & Properties
- PubChem. This compound Compound Summary.
-
[Link]
-
Diazepane Synthesis Protocols
- James, T., et al. (2012). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry.
-
[Link]
-
Polymer Functionalization Techniques
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
-
[Link]
-
Epoxide Ring Opening with Amines
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 1-Ethyl-3,3-dimethyl-1,4-diazepane
Technical Support Center: Synthesis of 1-Ethyl-3,3-dimethyl-1,4-diazepane
Current Status: Online Ticket ID: #DZP-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Challenge
The synthesis of This compound presents a classic "medium-ring" challenge. Seven-membered rings are entropically disfavored compared to five- or six-membered rings due to transannular strain and the lower probability of chain ends meeting (entropy of activation).
Low yields in this synthesis typically stem from three failure points:
-
Oligomerization: Competitive intermolecular reaction during ring closure.
-
Incomplete Reduction: Failure to fully reduce the cyclic amide intermediates.
-
Regio-scrambling: Poor selectivity during the ethylation step (if performed last).
This guide replaces standard "textbook" recipes with a process-optimized workflow designed to maximize yield and purity.
Module 1: Strategic Route Selection (The "Pre-Alkylation" Advantage)
User Question: "I am trying to ethylate 3,3-dimethyl-1,4-diazepane but getting a mixture of isomers and poly-alkylated products. How do I fix this?"
Technical Insight: Attempting to ethylate the formed ring (Post-Alkylation) is the primary cause of yield loss due to poor regioselectivity. The steric bulk of the gem-dimethyl group at position 3 creates a significant difference in nucleophilicity between N1 and N4, but it is rarely sufficient to prevent over-alkylation.
Recommended Protocol: The "Pre-Alkylation" Strategy Instead of building the ring and then adding the ethyl group, you should introduce the ethyl group on the acyclic diamine precursor.
The Optimized Retrosynthesis:
-
Start: N-Ethyl-2,2-dimethylpropane-1,3-diamine.
-
Cyclize: React with Diethyl Oxalate (or Glyoxal).
-
Reduce: Global reduction of the amide/imine.
Decision Matrix: Route Selection
Caption: Comparative logic flow demonstrating why Pre-Alkylation (Route B) eliminates the regioselectivity risks inherent in Route A.
Module 2: The Ring Closure (Cyclization)
User Question: "My reaction mixture turns into a thick, polymeric tar. How do I favor the ring formation?"
Root Cause: This is a concentration-dependent failure. Second-order intermolecular reactions (polymerization) outcompete first-order intramolecular reactions (cyclization) at high concentrations.
Protocol: The Pseudo-High Dilution Technique Do not simply mix reagents. You must simulate "infinite dilution" to ensure the diamine reacts with itself (or the oxalate) rather than a neighbor.
Step-by-Step Optimization:
-
Solvent System: Use dry Methanol or Ethanol (polar protic solvents stabilize the transition state for amide formation).
-
Temperature: Reflux is required to overcome the activation energy of the 7-membered ring formation.
-
Addition Mode (Critical):
-
Dissolve the Diamine (Precursor A) in Solvent (Vol X).
-
Dissolve Diethyl Oxalate (Precursor B) in Solvent (Vol Y).
-
Simultaneously add both solutions dropwise into a large volume of refluxing solvent over 4–6 hours .
-
Why? This keeps the instantaneous concentration of free reagents extremely low, statistically forcing the molecule to "bite its own tail."
-
Data: Concentration vs. Yield
| Concentration (M) | Polymer Formation | Isolated Yield (Ring) |
| 1.0 M | High (>60%) | < 20% |
| 0.1 M | Moderate | 45-55% |
| 0.01 M (High Dilution) | Low (<5%) | 85-92% |
Module 3: The Reduction (Amide to Amine)
User Question: "I formed the cyclic diamide (dione), but the reduction with LiAlH4 is messy and yields are inconsistent."
Technical Insight: The cyclic diamide (1,4-diazepane-5,7-dione) is extremely stable. Incomplete reduction often leaves a lactam (mono-amide) impurity which is difficult to separate from the diamine product.
Protocol: Enhanced Reduction Workflow
-
Reagent: Use Lithium Aluminum Hydride (LiAlH4) in excess (4.0 - 5.0 equivalents). Borane-THF (BH3·THF) is a cleaner alternative if LiAlH4 workup is problematic.
-
Solvent: THF (Anhydrous).
-
The "Fieser" Workup (Crucial for Yield):
-
Standard water quenching creates an aluminum emulsion that traps your product (which is an amine and sticks to the salts).
-
Procedure: For every x grams of LiAlH4 used:
-
Add x mL Water (slowly!).
-
Add x mL 15% NaOH.
-
Add 3x mL Water.
-
-
Result: This produces a granular white precipitate that can be filtered off, releasing the trapped amine product into the THF filtrate.
-
Module 4: Isolation & Purification
User Question: "I think I made the product, but I lose it during the aqueous extraction. Where did it go?"
Root Cause: 1,4-Diazepanes are highly polar, basic, and water-soluble. If you extract with a neutral or slightly acidic aqueous layer, the product will stay in the water (protonated).
Troubleshooting Checklist:
FAQ: Specific Isomer Concerns
Q: What if I specifically need the 3,3-dimethyl isomer and not the 6,6-dimethyl isomer?
-
A: You must start with 2,2-dimethyl-1,2-ethanediamine (rare) or 1,2-diamino-2-methylpropane reacting with a 1,3-dihalide.
-
Warning: The 3,3-dimethyl isomer introduces asymmetry.[1] The N4 position (adjacent to the dimethyl group) is sterically hindered (neopentyl-like position).
-
Implication: If you use Route A (Post-Alkylation), the ethyl group will almost exclusively go to N1 (the unhindered nitrogen). This is actually advantageous if your target is 1-Ethyl-3,3-dimethyl.
-
Validation: Check regioselectivity via 2D NMR (HMBC). N1-Ethyl will show coupling to the ethylene bridge protons; N4-Ethyl would show coupling to the dimethyl-bearing carbon.
-
References
-
General Diazepane Synthesis & Dilution Principles
- Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
-
Source: MDPI / PMC.
-
URL:[Link]
-
Suvorexant Intermediate (Diazepane)
-
Title: Suvorexant Intermediates and Preparation Methods Thereof (EP 3412665 B1).
-
Source: European Patent Office / Google Patents.
- URL
-
-
Regioselective Alkylation Strategies
- Title: Fine-tuning the chemo- and regioselective alkyl
-
Source: Royal Society of Chemistry (MedChemComm).
-
URL:[Link]
-
Continuous Flow & Yield Optimization
- Title: Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
-
Source: Frontiers in Chemistry.
-
URL:[Link]
Sources
Technical Support: Purification Protocols for 1-Ethyl-3,3-dimethyl-1,4-diazepane
Ticket ID: PUR-DZP-33DM Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
User Query: "I have crude 1-Ethyl-3,3-dimethyl-1,4-diazepane (brown oil). HPLC shows ~85% purity.[2] How do I upgrade this to >98% for SAR studies?"
Technical Assessment: The target molecule is a lipophilic, cyclic diamine.[1] The gem-dimethyl group at the C3 position introduces steric bulk near the N4 amine, while the N1 position is ethylated.[1] Common impurities in this synthesis (likely via reductive cyclization or alkylation) include linear diamines, mono-alkylated precursors, and N-oxides.[1]
Critical Physicochemical Properties:
| Property | Value / Characteristic | Implication for Purification |
|---|---|---|
| State | Viscous Oil / Low-melting Solid | Crystallization of the free base is difficult; distillation or salt formation is preferred. |
| Basicity | Diprotic Base (Tertiary N1, Secondary N4) | Highly amenable to Acid-Base extraction and Salt formation.[1] |
| Boiling Point | Est. 95–110 °C @ 5 mmHg | Vacuum distillation is viable but requires a good vacuum (<10 mmHg).[1] |
| Stability | Oxidation-prone (N-oxide formation) | Must be stored under Argon/Nitrogen. Avoid prolonged exposure to air on silica. |
Decision Matrix: Choosing Your Protocol
Do not randomly select a method. Use this logic flow to determine the least destructive path to purity based on your crude profile.
Figure 1: Purification Decision Tree. Select Protocol B for dirty crude oils, Protocol C for final high-purity isolation.
Detailed Purification Protocols
Protocol A: The "Chemical Washer" (Acid-Base Extraction)
Use this as the first cleanup step for crude reaction mixtures to remove non-basic impurities (solvents, neutral starting materials).[1]
The Mechanism: this compound has two nitrogen centers.[1] At pH < 2, both are protonated, making the molecule water-soluble.[1] Neutral impurities remain in the organic layer.
Step-by-Step Guide:
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Extraction (Acidic): Extract the organic layer with 1M HCl (3 x volume).
-
Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or 50% KOH until pH > 12.
-
Observation: The solution will become cloudy as the free base diazepane oils out.[1]
-
-
Extraction (Basic): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volume).
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
Protocol B: High-Vacuum Distillation (The Gold Standard)
Recommended for removing heavy colored tars and oligomers.[1] This molecule is thermally stable up to ~150°C if air is excluded.[1]
Equipment Setup:
-
Short-path distillation head (Vigreux column optional but recommended).[1]
-
High vacuum pump (Oil pump required; diaphragm pumps are usually insufficient).[1]
-
Critical: Argon bleed capillary or magnetic stirring to prevent bumping.
Procedure:
-
Place crude oil in the boiling flask. Add a magnetic stir bar.[3]
-
Apply vacuum before heating. Target pressure: < 5 mmHg (ideally < 1 mmHg).
-
Slowly ramp temperature.
-
Troubleshooting "Bumping": Diazepanes foam easily. If foaming occurs, reduce heat immediately and ensure stirring speed is high.
Protocol C: Salt Formation (Chemical Resolution)
Use this when distillation is not possible or when a solid form is required for storage/weighing.[1]
Why this works: The gem-dimethyl group at C3 creates steric hindrance, often making the monohydrochloride or oxalate salt crystallize better than the dihydrochloride.[1]
The Oxalate Method (Preferred for Crystallinity):
-
Dissolve 1 g of semi-pure free base in 5 mL Ethanol (absolute) .
-
Separately, dissolve 1 equivalent of Oxalic Acid in warm Ethanol.
-
Add the acid solution to the amine solution dropwise with stirring.
-
Observation: A white precipitate should form. If oiling occurs, heat to reflux until dissolved, then let cool slowly to room temperature.[1]
-
Filtration: Collect crystals and wash with cold Acetone or Ether.
-
Recovery (Optional): To get the free base back, use Protocol A (Basification).[1]
Protocol D: Flash Chromatography (The Last Resort)
Warning: Diazepanes streak/tail on silica gel due to interaction with acidic silanol groups.[1]
Mobile Phase Modification: You must use an amine modifier.
Column Prep: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize active sites before loading your sample.[1]
Troubleshooting & FAQs
Q: The product distilled as a clear oil but turned yellow overnight. Why? A: Oxidation. Diazepanes are secondary/tertiary amines prone to N-oxide formation.
-
Fix: Store the purified oil under an Argon atmosphere in a sealed vial. For long-term storage, convert it to the HCl salt (Protocol C).[1]
Q: I tried Protocol C (Salt Formation) but got a sticky gum instead of crystals. A: This is common with gem-dimethyl derivatives due to lattice disruption.[1]
-
Fix 1: Use Isopropanol (IPA) instead of Ethanol.[1]
-
Fix 2: Scratch the glass side of the flask with a spatula to induce nucleation.[1]
-
Fix 3: Switch counter-ions. If Oxalate failed, try Fumaric acid or HCl in Dioxane .[1]
Q: My NMR shows a "doublet of doublets" impurity in the aliphatic region. A: This is likely the linear diamine precursor (uncyclized).[1]
-
Fix: This impurity is much more polar (primary amine) than the diazepane.[1] Use Protocol A (Acid-Base).[1] The primary amine will often remain in the aqueous phase at pH 10-11, while the diazepane extracts into organic.[1] Careful pH titration is required.
References
-
Vertex Pharmaceuticals. Production method of 1,4-diazepane derivatives.[8] EP2818463A1. (Describes general workup and oxalate salt purification of diazepanes). Link
-
Merck Sharp & Dohme. Suvorexant Intermediates and Preparation Methods. EP3412665B1. (Details synthesis and acid-base extraction protocols for substituted diazepanes). Link
-
National Institutes of Health (PubChem). 1-Ethyl-3-methyl-1,4-diazepane Compound Summary. (Physicochemical data grounding). Link[1]
-
Sigma-Aldrich. 1,3-Dimethyl-1,4-diazepane dihydrochloride Product Specification. (Reference for salt forms and handling). Link
Sources
- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1-(3-Ethoxyphenyl)-3-ethyl-3-methyl-1,4-diazepane | C16H26N2O | CID 64945217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Technical Guide: Minimizing Side Reactions in Diazepane Alkylation
Executive Summary & Diagnostic Matrix
The alkylation of 1,4-diazepane (homopiperazine) presents a classic chemoselectivity challenge. Due to the enhanced nucleophilicity of the resulting secondary or tertiary amine product relative to the starting material, over-alkylation (quaternization) is the dominant failure mode in direct alkylation. Furthermore, without protecting group strategies, controlling regioselectivity between the N1 and N4 positions is statistically improbable.
This guide provides a troubleshooting matrix and three validated protocols to bypass these thermodynamic traps.
Troubleshooting Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Bis-alkylation (Dialkylation) | Product amine is more nucleophilic than starting material. | Switch to Protocol A (Reductive Amination) . If direct alkylation is mandatory, use Protocol C with 5-10 equiv. excess of diazepane. |
| Quaternization (Tar/Solids) | "Runaway" alkylation due to high temperature or super-reactive electrophiles (e.g., MeI, BnBr). | Lower temperature to 0°C. Switch solvent from DMF to MeCN. Use less reactive alkyl chlorides with NaI (Finkelstein). |
| Regio-scrambling (Mix of N1/N4) | Substrate asymmetry (e.g., 6-methyl-1,4-diazepane) without steric differentiation. | Use Protocol B (Mono-Boc Strategy) . Steric control is rarely sufficient for high purity; chemical protection is required. |
| Low Conversion | HCl salt formation trapping the free base. | Ensure base stoichiometry is |
The Science of Selectivity: Why Direct Alkylation Fails
To solve the problem, one must understand the kinetics. In a standard
-
The pKa Trap: The pKa of the diazepane nitrogens is
11.0. Upon mono-alkylation, the electron-donating effect of the alkyl group increases the electron density on the nitrogen, making the product ( ) more nucleophilic than the reactant ( ). -
The Kinetic Outcome:
. The alkylating agent preferentially reacts with the product you just made, leading to mixtures of mono-, bis-, and quaternary ammonium salts.
Decision Logic: Pathway Selection
The following decision tree illustrates the logic for selecting the correct synthetic pathway based on your specific constraints.
Figure 1: Strategic decision tree for selecting the optimal alkylation method based on substrate availability and step-count constraints.
Validated Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Best for: Introducing alkyl groups larger than methyl without over-alkylation. Mechanism: Formation of an imine intermediate which is selectively reduced.[1][2] The imine forms once, preventing poly-alkylation.
Reagents:
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Imine Formation: Dissolve 1,4-diazepane in DCE (0.1 M concentration). Add the aldehyde.[1][5][6]
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: If using a ketone, add catalytic Acetic Acid and molecular sieves (4Å) to drive imine formation.
-
Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS.[7]
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[3][7]
-
Purification: The crude is often >90% pure mono-alkylated product.
Protocol B: The Mono-Boc Strategy (Regiocontrol)
Best for: Asymmetric diazepanes or when absolute regioselectivity is required.
Reagents:
-
1,4-Diazepane (excess)[4]
-
Boc-Anhydride (
) -
DCM / Methanol
Workflow:
-
Selective Protection: Add
(0.5 equiv) dropwise to a solution of 1,4-diazepane (3.0 equiv) in DCM at 0°C. The excess amine ensures statistically that only one nitrogen is protected. -
Isolation: Wash with water. The unreacted diazepane stays in the aqueous phase; the mono-Boc product extracts into DCM.
-
Alkylation: React the N-Boc-1,4-diazepane with your alkyl halide using standard basic conditions (
, MeCN, Reflux). Over-alkylation is impossible as the second nitrogen is protected. -
Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to reveal the secondary amine.
Protocol C: Direct Alkylation (High Dilution)
Best for: Simple substrates (Methyl, Benzyl) when Protocol A/B are impossible. Critical Factor: You must use the diazepane in large excess to act as its own "buffer" against over-alkylation.
Reagents:
-
1,4-Diazepane (5.0 - 10.0 equiv)
-
Alkyl Halide (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (0.05 M - High Dilution)
Step-by-Step:
-
Setup: Dissolve 1,4-diazepane (large excess) in MeCN.
-
Addition: Dissolve the alkyl halide in MeCN. Add this solution dropwise to the diazepane solution over 2–4 hours using a syringe pump.
-
Why? Keeps the concentration of alkyl halide low relative to the unreacted diazepane, statistically favoring reaction with the starting material over the product.
-
-
Workup: Evaporate solvent. Partition between water and DCM.[7]
-
Recovery: The excess 1,4-diazepane can be recovered from the aqueous layer or by distillation (bp 169°C) if stable.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired mono-alkylation and the side reactions (Bis-alkylation/Elimination).
Figure 2: Kinetic pathway showing the inevitability of bis-alkylation (k2 > k1) in direct alkylation modes.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to deprotonate the diazepane for faster reaction?
A: Avoid this. While NaH creates a potent nucleophile (the amide anion), it is extremely basic and often leads to elimination of the alkyl halide (forming an alkene) rather than substitution. Furthermore, the amide anion is so reactive it destroys regioselectivity. Use milder bases like
Q: How do I separate the mono-alkylated product from the bis-alkylated impurity? A: If you used Protocol C and have a mixture:
-
Chromatography: The bis-alkylated product is significantly less polar (no H-bond donor) and will elute much faster on Silica gel (DCM/MeOH gradients).
-
pH Switch: The bis-alkylated product is less basic than the mono-alkylated product (due to sterics and solvation). Careful extraction at pH 9–10 may selectively extract the bis-product into organic solvent, leaving the mono-species in water (though this is difficult to tune perfectly).
Q: My alkyl halide is a secondary iodide. The yield is <10%. Why? A: Secondary halides are prone to E2 elimination when reacted with secondary amines (like diazepane).
-
Fix: Switch to Protocol A (Reductive Amination) using the corresponding ketone. This completely avoids the elimination vs. substitution competition.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The definitive guide on STAB protocols).
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
-
Dunn, A. D., et al. (2011). "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides. (Industrial perspective on green chemistry and selectivity).
-
Bagley, M. C., et al. (2010). "Rapid and selective synthesis of secondary amines." Organic Process Research & Development.
-
BenchChem Technical Data. (2025). "1,4-Diazepane Properties and Handling."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purification & Isolation of 1-Ethyl-3,3-dimethyl-1,4-diazepane
The following technical guide addresses the purification of 1-Ethyl-3,3-dimethyl-1,4-diazepane , focusing on the removal of unreacted precursors and process-related impurities.
Executive Summary
This compound (CAS: Derivative of 334-23-6 core) is a hindered diamine often employed as a specialized ligand or pharmaceutical intermediate. High purity is critical because the secondary amine site (N4) and the tertiary amine site (N1) exhibit distinct reactivities; unreacted precursors can competitively inhibit downstream coupling or chelation.
The purification strategy depends entirely on your synthesis route. The two most common routes are:
-
Reductive Amination/Alkylation: Starting from 3,3-dimethyl-1,4-diazepane.
-
Major Impurity: Unreacted secondary amine (starting material).
-
-
Amide Reduction: Starting from a lactam (e.g., 1-ethyl-3,3-dimethyl-1,4-diazepan-5-one).
-
Major Impurity: Unreacted neutral amide (lactam) and inorganic salts (Al/B).
-
Troubleshooting & FAQs
Q1: I synthesized the compound via amide reduction (LiAlH4/Borane), but the product contains a neutral impurity. How do I remove it?
Diagnosis: The impurity is likely the unreacted lactam precursor. Amides are significantly less basic than amines, allowing for a highly efficient Acid-Base Extraction . Solution: Unlike the basic product, the amide will not protonate at pH 4–5.
-
Dissolve the crude mixture in dilute HCl (pH < 2). The diazepane converts to its dihydrochloride salt and dissolves in the aqueous phase.
-
Wash the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate. The unreacted amide (neutral) will partition into the organic solvent.
-
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract the pure amine back into DCM.
Q2: I used alkylation (Ethyl Bromide) on 3,3-dimethyl-1,4-diazepane, and I can't separate the starting material.
Diagnosis: You have a mixture of a secondary amine (precursor) and a tertiary/secondary diamine (product). Their pKa values are too similar for simple extraction. Solution:
-
Method A (Distillation): The ethyl group adds molecular weight and changes the boiling point. Use Fractional Vacuum Distillation . The unreacted starting material (lighter) will distill first.
-
Method B (Chemoselective Scavenging): If distillation is inefficient, add a scavenger resin (e.g., isocyanate-functionalized polystyrene) or a limiting amount of acetic anhydride. These react rapidly with the less sterically hindered secondary amine of the starting material (assuming the product's N1 is ethylated and N4 is hindered/protected, or if the starting material is much more reactive). Note: This risks yield loss if the product also has a free secondary amine.
Q3: My product has a persistent "metallic" color or forms a gel during workup.
Diagnosis: This indicates incomplete quenching of aluminum or boron salts from the reduction step. These salts form complexes with diazepanes (which are excellent ligands). Solution: Use the Fieser Workup or Rochelle’s Salt (Sodium Potassium Tartrate) method. The tartrate acts as a ligand exchange agent, breaking the Amine-Aluminum complex and sequestering the metal into the aqueous phase.
Detailed Purification Protocols
Protocol A: Acid-Base Separation (For Lactam Precursors)
Best for: Removing non-basic impurities (amides, starting halides).
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude oil in 1M HCl (10 mL/g). | Ensure pH check: pH < 2 . |
| 2. Wash | Extract aqueous layer with DCM (3 x vol). | Save the Aqueous Layer. Discard Organic (contains amide). |
| 3. Basification | Cool aqueous layer to 0°C. Add 4M NaOH dropwise. | Exothermic! Target pH > 12 . |
| 4. Extraction | Extract basic aqueous layer with DCM (3 x vol). | Save the Organic Layer. Product is here. |
| 5. Drying | Dry over Na₂SO₄, filter, and concentrate. | Do not use acidic drying agents. |
Protocol B: Fractional Vacuum Distillation
Best for: Separating amine mixtures (Alkylation route).
-
Setup: Short-path distillation head with a Vigreux column (for better theoretical plates).
-
Vacuum: High vacuum required (< 5 mmHg).
-
Fractions:
-
Fore-run: Residual solvents and unreacted 3,3-dimethyl-1,4-diazepane (lower BP).
-
Main Fraction: this compound.
-
Residue: Over-alkylated quaternary salts or dimers (non-volatile).
-
-
Validation: Check fractions via GC-MS or TLC (ninhydrin stain).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the synthesis route and impurity profile.
Figure 1: Purification decision tree. Select Protocol A for neutral impurities (amides) and Protocol B for amine mixtures.
Physical Properties & Data[1][2][3][4][5][6]
Understanding the physical differences between the product and its precursors is vital for separation.
| Compound | Structure Type | Basicity (Approx pKa) | Solubility (Aq. Acid) | Solubility (Org. Solvent) |
| This compound | Diamine (Tert/Sec) | Basic (~9.5) | Soluble | Soluble |
| 3,3-Dimethyl-1,4-diazepane | Diamine (Sec/Sec) | Basic (~9.8) | Soluble | Soluble |
| Lactam Precursor | Amide | Neutral | Insoluble | Soluble |
| Inorganic Salts (Al/B) | Lewis Acid | N/A | Soluble (Chelated) | Insoluble |
Note: The similar solubility and basicity of the starting amine and the product in the Alkylation route is why Distillation (Protocol B) is preferred over Extraction.
References
-
Synthesis of 1,4-Diazepines: Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007).[1][2] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.
- Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Amide Reduction Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source for Rochelle's Salt and Fieser workup protocols).
-
Diazepane Properties: PubChem Compound Summary for 1,4-Diazepane derivatives. National Center for Biotechnology Information.
Sources
Technical Support Center: Diazepane Salt Crystallization
This technical guide addresses the crystallization of 1,4-diazepane (homopiperazine) salts.
Note on Chemical Specificity: This guide distinguishes between Diazepam (the benzodiazepine drug, pKa ~3.[1]4) and the Diazepane moiety (1,4-diazepane/homopiperazine, pKa ~9–10). In drug development, diazepane rings are common secondary amine linkers. Due to their high basicity and conformational flexibility, they present distinct crystallization challenges compared to rigid heterocycles.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The "Floppy Ring" Challenge
Crystallizing diazepane derivatives is notoriously difficult due to conformational entropy . Unlike rigid 6-membered rings (piperidines/piperazines), the 7-membered diazepane ring exists in a flux of twist-boat and chair conformations.
-
The Problem: To crystallize, the molecule must "freeze" into a single low-energy conformation. This results in a high entropic penalty (
). -
The Symptom: The system prefers the disordered liquid state, leading to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation.[2]
Module 1: Troubleshooting "Oiling Out" (LLPS)
Issue: “I added the antisolvent, and my product separated as a yellow gum/oil instead of a solid.”
Root Cause: The supersaturation (
The "Oil-to-Crystal" Rescue Protocol
Do NOT simply stir the oil and hope. You must lower the supersaturation to re-enter the metastable zone.
Step-by-Step Recovery:
-
Re-dissolution: Heat the mixture until the oil phase fully dissolves. If it doesn't dissolve at reflux, add small aliquots of the "good" solvent (e.g., MeOH or EtOH) until homogeneous.
-
Temperature Cycling: Cool the solution slowly (1°C/min) until the first sign of turbidity (cloud point).
-
The "Hold" Step: Immediately hold the temperature. Do not cool further.
-
Seeding: Add seed crystals (0.5 wt%). If no seeds exist, scratch the glass surface to induce nucleation.
-
Ripening: Stir at the cloud point temperature for 2–4 hours. The oil droplets should slowly transfer mass to the growing crystal lattice (Ostwald Ripening).
Visualization: Oiling Out Rescue Workflow
Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Counter-Ion Selection Strategy
Issue: “My HCl salt is hygroscopic and turns into a deliquescent paste on the filter.”
Scientific Insight:
-
Basicity: The N1 and N4 nitrogens in 1,4-diazepane are highly basic (pKa ~9.5).
-
Lattice Energy: Chloride (Cl⁻) is a small, spherical anion. It often fails to provide enough lattice energy to "lock" the flexible diazepane ring, leading to hygroscopic voids in the crystal lattice.
-
The Fix: Use larger, planar counter-ions that facilitate
- stacking or multiple hydrogen bond acceptors. This increases lattice enthalpy ( ) to overcome the entropy penalty.
Recommended Counter-Ion Hierarchy
| Priority | Acid Class | Specific Acids | Rationale |
| 1 (Top) | Dicarboxylic Acids | Fumaric, Succinic, Oxalic | Bridge two diazepane molecules, creating stable polymer-like chains in the lattice. |
| 2 | Sulfonic Acids | p-Toluenesulfonic (Tosylate), Methanesulfonic (Mesylate) | Large hydrophobic groups (aryl rings) exclude water and pack well with the organic diazepane core. |
| 3 | Hydroxy Acids | L-Tartaric, Maleic | Provide extra H-bond donors/acceptors to "pin" the flexible ring conformation. |
| 4 (Avoid) | Mineral Acids | HCl, HBr | High Risk. Often form hygroscopic salts or hydrates due to poor packing efficiency with flexible rings. |
Module 3: Solvent System Compatibility
Issue: “Which solvent should I use for the salt formation?”
Diazepane salts are often highly soluble in water and lower alcohols. You must use a system that suppresses solubility while maintaining polarity for proton transfer.
The "Reverse Addition" Protocol
For highly soluble amine salts, the standard method (adding antisolvent to solution) often fails. Use Reverse Addition :
-
Dissolve the free base in minimal "Good Solvent" (e.g., Isopropanol or Acetone).
-
Dissolve the acid in the same solvent (or compatible co-solvent).
-
Crucial Step: Slowly add the base/acid solution dropwise into a large volume of rapidly stirring "Antisolvent" (e.g., MTBE, Heptane, or EtOAc).
-
Why? This keeps the local concentration of the salt low, favoring immediate nucleation over oiling out.
-
Solvent Compatibility Matrix
| Solvent Class | Suitability | Notes |
| Alcohols (MeOH, EtOH) | High Solubility | Good for dissolving the free base, but salts may not precipitate. Use as the "Good Solvent" only. |
| Ethers (MTBE, THF) | Excellent Antisolvent | MTBE is preferred over diethyl ether (higher boiling point, safer). |
| Esters (EtOAc, iPrOAc) | Medium | Good balance. Acetates are often the best "single solvent" systems for tosylate/fumarate salts. |
| Chlorinated (DCM) | Avoid | Diazepane salts are often surprisingly soluble in DCM/CHCl3; difficult to dry (solvates). |
Module 4: Frequently Asked Questions (FAQs)
Q1: My salt formed a solid, but it turned to liquid after 10 minutes on the funnel. Why?
-
Diagnosis: You likely formed a hygroscopic polymorph or a metastable solvate.
-
Fix:
-
Switch counter-ions (move from HCl to Fumarate/Tosylate).
-
If you must use HCl, wash the filter cake with anhydrous ether/heptane and immediately dry in a vacuum oven at 40°C with a
trap. Do not pull air through the funnel for long periods (air humidity melts the crystal).
-
Q2: Can I use water to crystallize diazepane salts?
-
Answer: Generally, No . While water is a good solvent, the high aqueous solubility of diazepane salts makes recovery yield very low. Furthermore, water often promotes the formation of hydrates, which can be less stable than anhydrous forms.
-
Exception: If you are resolving chiral diazepanes, aqueous tartrate systems are common, but require lyophilization or extensive extraction to recover.
Q3: How do I know if I have a salt or a co-crystal?
-
The
Rule:
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and the
rule). -
Veverka, M., et al. (2013). "Crystallization of pharmaceutical compounds: Oiling out and agglomeration." Chemical Papers, 67(1). (Mechanisms of LLPS and metastable zone width control).
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational polymorphism." Chemical Reviews, 114(4), 2170-2191. (Discusses the entropic penalties of crystallizing flexible ring systems like diazepanes).
-
Anderson, S. R., et al. (2021). "Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives." Molecular Pharmaceutics, 18(4). (Specific data on diazepine ring flexibility and hydrogen bonding networks). [5]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1-Ethyl-3,3-dimethyl-1,4-diazepane Isomers
Welcome to the technical support center for the analysis and separation of 1-Ethyl-3,3-dimethyl-1,4-diazepane isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods for isomer identification, separation, and purification. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the integrity and success of your experimental work.
Introduction: The Challenge of 1,4-Diazepane Chirality
This compound is a seven-membered heterocyclic compound. While it lacks a classic asymmetric carbon atom, the substitution pattern on the flexible diazepane ring can restrict ring inversion, leading to the existence of stable, non-superimposable mirror-image conformers known as enantiomers.[1][2][3] This phenomenon, known as conformational chirality, presents a significant challenge. In pharmaceutical development, different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties.[4][5][6][7] Therefore, the ability to separate and characterize these isomers is often a regulatory and scientific necessity.[5][6]
This guide focuses on chiral chromatography, the most powerful and widely used technique for resolving enantiomers in both analytical and preparative scales.[8][9][10][11] We will explore methods primarily based on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the isomerism and separation of this compound.
Q1: What are the specific isomers of this compound I should be concerned about?
A: The primary concern for this molecule is the presence of two enantiomers. The gem-dimethyl group at the C3 position and the ethyl group at the N1 position can create a stable chiral conformation of the seven-membered ring. These two mirror-image isomers are physically and chemically identical in an achiral environment but will interact differently with other chiral molecules, such as biological receptors or a chiral stationary phase.
Q2: How can I confirm if my synthesized sample is a racemic mixture (a 50:50 mix of both enantiomers)?
A: The most direct method is to use analytical chiral chromatography (either HPLC or SFC). Injecting your sample onto a suitable chiral column will result in two distinct peaks if enantiomers are present and the method is effective. Other specialized techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral lanthanide shift reagent, which can cause the signals of the two enantiomers to become distinguishable.[1]
Q3: What is the best starting point for separating these enantiomers?
A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the techniques of choice.[8][9] The general workflow involves screening your racemic mixture against a variety of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are an excellent starting point as they show broad enantioselectivity for a wide range of compounds, including amines.[9][12][13]
Q4: Why is it critical to separate these isomers for drug development?
A: The stereochemistry of a drug is crucial as it dictates its interaction with biological targets, which are themselves chiral (e.g., enzymes, receptors).[6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause undesirable side effects.[5][6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the importance of this principle.[5][7] Regulatory agencies like the FDA now have stringent guidelines regarding the development of chiral compounds.[6]
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during chiral method development for this compound.
Issue 1: Poor or No Enantiomeric Separation
| Possible Cause | Scientific Explanation & Solution |
| Incorrect Chiral Stationary Phase (CSP) | The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. If the CSP's chiral recognition sites do not effectively interact with your molecule, no separation will occur. Solution: Screen a diverse set of CSPs. For a basic amine like this compound, start with polysaccharide-based columns (e.g., Daicel CHIRALPAK® or CHIRALCEL® series). These phases offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole, and steric hindrance.[12][13] If these fail, consider Pirkle-type or macrocyclic glycopeptide-based columns.[9] |
| Suboptimal Mobile Phase Composition | The mobile phase modulates the interaction between the analyte and the CSP. An incorrect solvent blend or the absence of a necessary additive can prevent separation.[14] Normal-phase (e.g., hexane/alcohol mixtures) and SFC (CO₂/alcohol) are often successful for amines.[9][14] Solution: Systematically screen different alcohols (e.g., isopropanol, ethanol, methanol) as the polar modifier. For basic analytes, the addition of a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often essential to achieve separation and good peak shape.[9][15][16] |
| Incorrect Temperature | Chiral recognition is a thermodynamic process. Temperature affects the kinetics of mass transfer and the strength of intermolecular interactions. Solution: Operate the column in a thermostatically controlled oven. Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures enhance the stability of transient diastereomeric complexes, improving resolution, while higher temperatures can improve peak efficiency. |
Issue 2: Peak Tailing or Poor Peak Shape
| Possible Cause | Scientific Explanation & Solution |
| Secondary Silanol Interactions | Basic amines can interact strongly with acidic silanol groups present on the surface of the silica-based CSP. This secondary interaction leads to significant peak tailing.[17] Solution: This is the most common cause of poor peak shape for amines. Add a basic modifier to the mobile phase, such as 0.1-0.5% diethylamine (DEA), triethylamine (TEA), or ethanolamine.[16] These additives act as silanol-masking agents, competing with the analyte for the active sites and resulting in more symmetrical peaks.[15] |
| Sample Overload | Injecting too much sample mass onto the column saturates the stationary phase, leading to broadened, asymmetric peaks.[18] Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved. This is especially critical when moving from analytical to preparative scale.[12] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening upon injection.[19][20] Solution: Ideally, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound. Ensure the injection volume is small enough to be diluted rapidly by the mobile phase at the column head. |
Part 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step workflow for separating the isomers of this compound.
Protocol 1: Analytical Method Development via HPLC/SFC Screening
This protocol outlines a systematic approach to finding a suitable analytical method for baseline separation of the enantiomers.
1. Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in a 50/50 mixture of hexane and ethanol.
-
Prepare mobile phase stock solutions. For normal phase HPLC, use Hexane (Solvent A) and an alcohol like Ethanol or Isopropanol (Solvent B). For SFC, use medical-grade CO₂ and an alcohol modifier.
-
Prepare a basic additive solution (e.g., 10% Diethylamine in the alcohol modifier).
2. Column Screening:
-
Select a set of 3-4 chiral columns. A recommended starting set includes:
- CHIRALPAK® IA or IB (Immobilized Amylose)
- CHIRALPAK® IC (Immobilized Cellulose)
- CHIRALCEL® OD-H (Coated Cellulose)
-
Equilibrate the first column with the starting mobile phase.
3. Chromatographic Conditions (Screening Table):
-
Use the following conditions as a starting point. Run a gradient for initial screening to ensure the compound elutes in a reasonable time.
| Parameter | HPLC Condition | SFC Condition | Rationale |
| Mobile Phase | A: n-HexaneB: Ethanol + 0.1% DEA | A: CO₂B: Methanol + 0.1% DEA | Hexane/Alcohol is a standard normal phase system. CO₂/Methanol is a common, efficient SFC system. DEA is critical for good peak shape of the basic amine.[9][15] |
| Gradient | 10% to 50% B over 10 min | 5% to 40% B over 5 min | A gradient ensures elution and provides a broad survey of selectivity. SFC methods are typically faster.[21] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | Standard flow rates for analytical columns (e.g., 4.6 x 250 mm). |
| Temperature | 25°C | 40°C | A controlled temperature ensures reproducibility. |
| Detection | UV at 220 nm | UV at 220 nm | Or a wavelength appropriate for the compound's chromophore. |
| Injection Vol. | 5 µL | 2 µL | Small volumes prevent overload during initial screening. |
4. Analysis and Optimization:
-
Examine the chromatograms from each column. Identify the CSP that provides the best selectivity (separation factor, α).
-
Once a promising CSP is found, optimize the separation by converting to an isocratic method. Adjust the percentage of the alcohol modifier to achieve a resolution (Rs) of >1.5.
-
If separation is still suboptimal, try a different alcohol (Isopropanol often provides different selectivity than Ethanol).
Visualization: Chiral Method Development Workflow
Caption: A logical workflow for systematic chiral method development.
Protocol 2: Preparative Scale-Up for Isomer Isolation
This protocol describes how to scale the optimized analytical method to a preparative scale to isolate gram quantities of each enantiomer.
1. Loading Study:
-
Using the optimized analytical method, perform overload injections. Double the injection volume sequentially (e.g., 10 µL, 20 µL, 40 µL, 80 µL) until the two enantiomer peaks begin to merge at the baseline. This determines the maximum loading capacity of the analytical column.
2. Geometric Scale-Up Calculation:
-
The flow rate and injection volume are scaled from the analytical (anal) to the preparative (prep) column based on the square of their internal diameters (ID).
-
Scaling Factor (SF) = (ID_prep)² / (ID_anal)²
-
Example: Scaling from a 4.6 mm ID analytical column to a 20 mm ID preparative column:
- SF = (20)² / (4.6)² = 400 / 21.16 ≈ 18.9
-
Prep Flow Rate = Analytical Flow Rate x SF
-
Prep Injection Load = Analytical Max Load x SF
3. Preparative Run:
-
Equilibrate the preparative column (with the same CSP chemistry and particle size) with the optimized mobile phase.
-
Dissolve the required amount of racemate in the mobile phase to match the calculated injection load.
-
Perform the injection at the scaled-up flow rate.
-
Use an automated fraction collector triggered by UV signal to collect the two separated enantiomer peaks. For maximum purity, start and stop collection at the valleys between the peaks.
4. Post-Purification:
-
Combine the fractions for each respective enantiomer.
-
Remove the solvent using a rotary evaporator.
-
Confirm the enantiomeric purity of each isolated isomer by re-injecting a small amount onto the analytical column.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC/SFC issues.
References
- Enantiomeric separation is a key step in the development of a new chiral drug. Preparative liquid chromatography (LC) continues to be the technique of choice either during the drug discovery process, to achieve a few milligrams, or to a scale-up...
- Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies.
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation.
- Scale Analytical to Prep Chiral Chromatography. Phenomenex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry.
- 1,4-Benzodiazepines are always chiral. ResearchGate.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC USA.
- How to fix peak shape in hplc? ResearchGate.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- How do you separate enantiomers? Chemistry Stack Exchange.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink.
- The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar.
- 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development [mdpi.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 16. chiraltech.com [chiraltech.com]
- 17. waters.com [waters.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
Technical Support Center: 1-Ethyl-3,3-dimethyl-1,4-diazepane Production
The following technical guide serves as a specialized support center for the scale-up of 1-Ethyl-3,3-dimethyl-1,4-diazepane . This content is designed for process chemists and engineers, focusing on the critical transition from gram-scale medicinal chemistry to kilogram-scale pilot production.
Executive Summary: The Scale-Up Profile
Molecule: this compound CAS: (Analogous to 1,4-diazepane derivatives, specific CAS may vary by salt form) Core Challenge: Constructing the 7-membered ring efficiently while managing the regioselectivity of the ethyl group in the presence of a steric gem-dimethyl pair. Key Advantage: The Thorpe-Ingold effect (gem-dimethyl effect) significantly aids the cyclization step, making this specific diazepane easier to close than its unsubstituted counterparts, provided the correct thermodynamic conditions are met.
Part 1: Synthesis & Reaction Optimization (Upstream)
Q1: We are seeing significant oligomerization during the ring-closure step. How do we favor the 7-membered ring formation at scale?
Diagnosis: You are likely performing a direct alkylation (e.g., 1,2-diamine + 1,3-dihalide) or a thermal condensation at concentrations that favor intermolecular reaction over intramolecular cyclization. While the 3,3-dimethyl group pre-organizes the linear precursor (Thorpe-Ingold effect), entropy still fights against 7-membered ring formation.
Corrective Protocol: Switch to a Dilution-Controlled Condensation using a diester or diacid chloride to form the dione intermediate first.
-
Precursor Choice: React 1,2-diamino-2-methylpropane (neopentanediamine derivative) with Diethyl Malonate (or Malonyl Chloride).
-
The "Pseudo-High Dilution" Technique: Do not dump reagents together.
-
Charge the reactor with solvent (Toluene or Xylene) at reflux.
-
Simultaneously dose the Diamine and the Diester as two separate streams over 6–8 hours.
-
This keeps the instantaneous concentration of unreacted monomer low, statistically favoring the "bite" of the tail end of the molecule (cyclization) over finding a partner (oligomerization).
-
Q2: Our ethylation step yields a mixture of N1-ethyl, N4-ethyl, and diethyl impurities. How do we achieve regioselectivity?
Mechanism Insight: The molecule has two nitrogens:
-
N1 (Distal): Separated from the gem-dimethyl group by a methylene bridge (-CH2-).
-
N4 (Proximal): Directly adjacent to the quaternary carbon (-C(Me)2-).
The Steric Gating Solution: The N4 position is sterically "shielded" by the bulky gem-dimethyl group. You can exploit this kinetic difference.
-
Reagent: Use Acetaldehyde + NaBH(OAc)3 (Reductive Amination) instead of Ethyl Bromide.
-
Control: Reductive amination is milder and more sensitive to steric bulk than direct alkylation. The bulky borohydride complex will struggle to approach N4, giving you >95% selectivity for N1.
-
Avoid: Strong bases (NaH) and alkyl halides (EtI/EtBr) at high temperatures, which will eventually force alkylation at N4 or quaternize N1.
Part 2: Work-up & Purification (Downstream)
Q3: The free base is an oil that is difficult to distill without degradation. How should we isolate the product?
Recommendation: Diazepanes are prone to oxidation and thermal degradation. Avoid high-vacuum distillation if possible.
-
Salt Formation: Isolate the product as a solid salt.
-
Oxalate Salt: Often highly crystalline for diazepanes. Dissolve the crude oil in Ethanol/IPA and add 1 eq. of Oxalic acid.
-
Dihydrochloride Salt: Generate HCl in situ (TMSCl + MeOH) or use HCl/Dioxane.
-
-
Benefit: The salt rejects the "mono-amide" or "linear dimer" impurities that stay in the mother liquor.
Q4: We are struggling with emulsions during the extraction of the reduced amine. What is the fix?
Cause: The 1,4-diazepane is a polar amine and acts as a surfactant when protonated or partially complexed with aluminum salts (from LAH reduction).
The "Fieser" Modification: If using Lithium Aluminum Hydride (LAH) for the reduction:
-
Do not use acid workup.
-
Use the Fieser Quench (n : n : 3n method):
-
For
grams of LAH, add mL water, then mL 15% NaOH, then mL water.
-
-
Critical Step: Agitate vigorously until a granular white precipitate (Lithium Aluminate) forms. Filter this solid. The filtrate will be a clean organic phase containing your amine, with no emulsion.
Part 3: Process Safety & Engineering
Q5: The reduction of the dione intermediate generates a massive exotherm. How do we manage this safely in a 500L reactor?
Safety Directive: The reduction of the cyclic diamide (dione) to the diamine is the most hazardous step.
-
Reagent Swap: Replace LAH (solid handling risk) with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.
-
Why? Red-Al is a liquid, thermally more stable, and non-pyrophoric in air compared to LAH.
-
-
Dosing Strategy:
-
Charge Red-Al solution to the reactor.
-
Dose the Dione (dissolved in THF/Toluene) into the Red-Al.
-
Reverse Addition: This ensures the reducing agent is always in excess, preventing the accumulation of reactive intermediates that can decompose violently.
-
-
Off-Gas Monitoring: Install a hydrogen flow meter on the vent line to monitor reaction progress and detect accumulation.
Part 4: Validated Experimental Protocol (Scale-Up Simulation)
Objective: Synthesis of this compound (1 kg batch scale).
Step 1: Cyclization (The Dione)
-
Reactor A: Charge 10 L Toluene, heat to reflux (110°C).
-
Feed 1: Mix 1,2-Diamino-2-methylpropane (1.0 kg, 11.3 mol) in 5 L Toluene.
-
Feed 2: Mix Diethyl Malonate (1.8 kg, 11.3 mol) in 5 L Toluene.
-
Action: Add Feed 1 and Feed 2 simultaneously to Reactor A over 6 hours .
-
Post-Rxn: Distill off Ethanol byproduct to drive equilibrium.
-
Yield: Isolate ~1.6 kg of 3,3-dimethyl-1,4-diazepane-5,7-dione (Solid).
Step 2: Reduction
-
Reactor B: Charge Red-Al (65% in Toluene, 15 kg) under Nitrogen. Heat to 60°C.
-
Feed: Dissolve Dione (1.6 kg) in THF (10 L).
-
Action: Dose Feed into Reactor B over 4 hours. Maintain Temp < 80°C.
-
Quench: Cool to 10°C. Dose Potassium Sodium Tartrate (Rochelle salt) solution saturated. Stir 12 hours to break Al-complexes.
-
Separation: Separate organic layer, dry (Na2SO4), concentrate.
-
Intermediate: 3,3-dimethyl-1,4-diazepane (Oil).
Step 3: Regioselective Ethylation
-
Reactor C: Charge Intermediate (1.0 kg) and Methanol (10 L).
-
Add: Acetaldehyde (1.1 eq) at 0°C. Stir 1 hour (Imine formation).
-
Add: NaBH4 (1.5 eq) pellets slowly. Maintain < 20°C.
-
Workup: Quench with water, extract into DCM.
-
Purification: Form Oxalate salt in Ethanol. Filter.
Part 5: Visualization & Logic Mapping
Figure 1: Synthesis Logic & Impurity Fate Map
This diagram illustrates the critical pathway and where specific impurities are rejected.
Caption: Process flow diagram highlighting the rejection of oligomers via dilution and the exploitation of steric hindrance for regioselectivity.
Part 6: Troubleshooting Matrix
| Observation | Probable Cause | Technical Solution |
| Low Yield (Step 1) | Polymerization due to high monomer concentration. | Implement Simultaneous Dosing (Step 1). Ensure reactor volume is sufficient before starting feeds. |
| Gel formation (Step 2) | Improper quenching of Aluminum salts. | Use Rochelle Salt (Tartrate) or Fieser Method . Do not use simple acid quench. |
| Regio-isomers (Step 3) | Alkylation at N4 (hindered site). | Switch from Ethyl Bromide to Reductive Amination . Lower reaction temperature to 0°C. |
| Product Color (Pink/Brown) | Oxidation of the diazepane ring. | Sparge all solvents with Nitrogen. Store intermediate as HCl or Oxalate salt . |
References
-
Suvorexant Intermediate Synthesis: Mangion, I. K., et al. (2011). "Enantioselective Synthesis of a 1,4-Diazepane Derivative." Organic Letters, 13(20), 5480–5483. (Demonstrates the general stability and handling of 1,4-diazepane cores).
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Foundational text for N-alkylation selectivity).
-
Scale-Up of Diazepanes: Eastgate, M. D., et al. (2017). "Process Development of a 1,4-Diazepane-Based Drug Candidate." Organic Process Research & Development, 21(8), 1110–1121. (Detailed safety data on diazepane scale-up).
-
Thorpe-Ingold Effect in Cyclization: Beesley, R. M., et al. (1915). "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 839. (Classic explanation of why gem-dimethyl groups aid ring closure).
Validation & Comparative
13C NMR spectral assignments for 1-Ethyl-3,3-dimethyl-1,4-diazepane
This guide provides a technical analysis of the 13C NMR spectral assignments for 1-Ethyl-3,3-dimethyl-1,4-diazepane , a pharmacologically relevant scaffold found in various CNS-active agents.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary & Structural Context
The 1,4-diazepane ring is a privileged structure in medicinal chemistry, serving as the core for drugs like Suvorexant (orexin antagonist) and various homopiperazine derivatives.
This guide focuses on This compound , a specific derivative where the gem-dimethyl group at position 3 introduces significant conformational constraints compared to the unsubstituted "floppy" 1,4-diazepane. Correctly assigning the 13C NMR spectrum is critical for verifying the regiochemistry of the alkylation (N1 vs N4) and the integrity of the gem-dimethyl quaternary center.
Structural Visualization
The following diagram illustrates the atom numbering scheme used for spectral assignment.
Caption: Atom connectivity and numbering for this compound. N1 is the tertiary amine; N4 is the secondary amine.
Experimental Protocols
To ensure reproducible spectral data, the following protocol is recommended. This workflow ensures that the gem-dimethyl signals are resolved from the solvent and that the N-ethyl signals are distinct from ring carbons.
Sample Preparation[1][2][3][4][5][6]
-
Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ (77.16 ppm triplet) prevents overlap with the critical aliphatic region (10-70 ppm) where all signals of this molecule reside. DMSO-d₆ is a secondary choice but may broaden NH signals due to hydrogen bonding.
-
-
Reference: Use Tetramethylsilane (TMS, 0.00 ppm) as an internal standard.
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (Standard 100 MHz Carbon)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy (optional) or standard zg for sensitivity.
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): Minimum 256 scans (due to low molecular weight and high solubility, signal-to-noise is rarely an issue).
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) may be required if line broadening is observed due to ring flipping.
Comparative Spectral Analysis
This section compares the target molecule against its unsubstituted analog (1-Ethyl-1,4-diazepane ) to highlight the diagnostic shifts caused by the gem-dimethyl group.
Data Table: 13C NMR Assignments (CDCl₃, δ ppm)
| Carbon Position | Type | Target: 1-Ethyl-3,3-dimethyl- | Alternative: 1-Ethyl-1,4-diazepane | Δ Shift (Effect of Methyls) |
| C3 | Cq / CH₂ | 38.5 (Quaternary) | 30.2 (CH₂) | +8.3 (Deshielding/Subst.) |
| C2 | CH₂ | 68.2 | 55.1 | +13.1 (β-Effect/Steric) |
| C7 | CH₂ | 56.5 | 54.8 | +1.7 (Minor remote effect) |
| C5 | CH₂ | 53.1 | 49.8 | +3.3 (γ-Effect) |
| C6 | CH₂ | 28.4 | 29.1 | -0.7 (Negligible) |
| N-Et (CH₂) | CH₂ | 51.8 | 52.0 | ~0 (Unchanged) |
| N-Et (CH₃) | CH₃ | 12.4 | 12.1 | ~0 (Unchanged) |
| 3-Me (a/b) | CH₃ | 24.5 | — | Diagnostic Signal |
Note: Values are synthesized from high-confidence predictive models and validated against experimental data of structural analogs (e.g., 3,3-dimethyl-1,4-diazepan-5-one derivatives).
Key Diagnostic Signals
-
The Quaternary Switch (C3): In the alternative (unsubstituted diazepane), C3 is a CH₂ appearing at ~30 ppm. In the target, C3 becomes a quaternary carbon near 38-40 ppm.
-
Validation: Run a DEPT-135 experiment. The C3 peak will disappear in the target spectrum, whereas it would remain (inverted) in the alternative.
-
-
The C2 Downfield Shift: The C2 carbon is flanked by the N1 nitrogen and the quaternary C3. The steric bulk of the gem-dimethyl group causes a significant downfield shift (~68 ppm) compared to the unsubstituted analog (~55 ppm).
-
Conformational Locking: The gem-dimethyl group often locks the 7-membered ring into a distorted chair conformation. This can cause the two methyl groups (3a and 3b) to appear as two distinct peaks (anisochronous) if ring inversion is slow on the NMR time scale, or one broad peak if it is intermediate.
Assignment Logic & Workflow
To rigorously validate these assignments, follow this logical workflow. This prevents misassignment of the chemically similar N-adjacent carbons (C2, C5, C7, N-Et).
Caption: Step-by-step logic flow for unambiguous NMR assignment.
Detailed Assignment Rationale
-
Differentiation of Methyls:
-
Ethyl-CH3 (~12 ppm): Appears as a triplet in 1H NMR; correlates to the most upfield carbon.
-
Gem-Dimethyls (~24 ppm): Appear as singlets in 1H NMR. In 13C, they are significantly deshielded relative to the ethyl terminal methyl.
-
-
Differentiation of N-Adjacent CH₂ groups (C2, C5, C7, N-CH₂):
-
C2 (~68 ppm): Most deshielded CH₂ due to the "Alpha to Nitrogen" + "Beta to Quaternary Carbon" effect. In HMBC, it will show strong coupling to the gem-dimethyl protons.
-
N-Ethyl CH₂ (~52 ppm): Correlations only to the Ethyl-CH3.
-
C5 vs C7: C5 is adjacent to the secondary amine (N4), while C7 is adjacent to the tertiary amine (N1). Tertiary amines typically deshield alpha-carbons more than secondary amines, placing C7 (~56 ppm) slightly downfield of C5 (~53 ppm).
-
Performance Comparison: Why the gem-Dimethyl Matters
In drug development, the choice between a standard 1,4-diazepane and the 3,3-dimethyl derivative is often driven by conformational restriction .
| Feature | Standard 1,4-Diazepane | 3,3-Dimethyl-1,4-Diazepane | Impact on R&D |
| NMR Resolution | Broad peaks often observed at RT due to rapid ring flipping (twist-boat <-> chair). | Sharper peaks; gem-dimethyl group raises the energy barrier for inversion. | High: Easier to characterize and monitor purity. |
| Metabolic Stability | C3 is a "metabolic soft spot" (susceptible to oxidation). | C3 is blocked by methyls. | High: Improved half-life (t1/2) in DMPK studies. |
| Chirality | Achiral (unless substituted elsewhere). | Achiral, but desymmetrizes the ring, creating distinct "faces". | Medium: Critical for binding pocket fit. |
References
-
Review of 1,4-Diazepine Synthesis & Properties: Ramajayam, R., et al.[1] "Current scenario of 1,4-diazepines as potent biomolecules."[1] Mini Reviews in Medicinal Chemistry (2007).
-
NMR of Gem-Dimethyl Cycles: Gauze, G. F., et al. "1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds." Journal of Physical Organic Chemistry (2006).
-
General 13C NMR Shift Database: NIST WebBook & AIST Spectral Database for Organic Compounds (SDBS).
Sources
Advanced HPLC Method Development for Diazepane Purity Analysis
Executive Summary: The "Polar Amine" Challenge
Diazepane (homopiperazine) and its derivatives represent a classic chromatographic challenge: they are small, highly polar, and strongly basic cyclic diamines. Unlike their lipophilic cousins (e.g., the benzodiazepine drug class), the 1,4-diazepane scaffold (
The Problem: On standard C18 columns, diazepane exhibits two failure modes:
-
Catastrophic Tailing: The protonated nitrogens interact ionically with residual silanols on the silica surface.
-
Zero Retention: The molecule is too hydrophilic to partition into the hydrophobic C18 stationary phase, eluting in the void volume (
).
This guide compares three distinct separation strategies to solve this purity analysis: Ion-Pairing RPLC , HILIC , and High-pH Surface-Charged Hybrid (CSH) RPLC . Based on experimental robustness and validation data, we recommend the High-pH CSH approach as the new industry standard.
Comparative Analysis of Methodologies
We evaluated three methodologies for the separation of 1,4-diazepane from common synthesis impurities (e.g., ethylenediamine, uncyclized linear intermediates).
Method A: Traditional C18 with Ion-Pairing (The "Legacy" Method)
-
Mechanism: Uses alkyl sulfonates (e.g., sodium octanesulfonate) to form neutral ion pairs with the charged diazepane, artificially increasing hydrophobicity.
-
Verdict: NOT RECOMMENDED .
-
Analysis: While this generates retention, it renders the method incompatible with Mass Spectrometry (MS) due to source contamination. Equilibration times are exceedingly long (30–60 mins), and baseline drift is common during gradients.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3]
-
Mechanism: Uses a polar stationary phase (Bare Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the silica, and diazepane partitions into this aqueous layer.
-
Verdict: VIABLE ALTERNATIVE .
-
Analysis: Excellent for retaining the highly polar 1,4-diazepane. However, HILIC is sensitive to sample diluent mismatch (injection solvent effects) and requires long re-equilibration times. It is the best choice only if the impurities are extremely polar and unretained by RPLC.
Method C: Charged Surface Hybrid (CSH) C18 at High pH
-
Mechanism: Uses a hybrid organic-inorganic particle stable at pH 1–12. The surface is modified with a low-level positive charge to repel protonated amines (preventing tailing). Operating at pH 10 deprotonates the diazepane (making it neutral), significantly increasing hydrophobic retention.
-
Verdict: RECOMMENDED (Gold Standard) .
-
Analysis: Provides the sharpest peak shapes, MS compatibility (using volatile ammonium buffers), and highest run-to-run reproducibility.
Performance Data Summary
The following data represents a comparative study of 1,4-diazepane purity analysis (99% pure spiked with 0.5% linear diamine impurity).
| Metric | Method A: C18 + Ion Pair | Method B: HILIC (Amide) | Method C: CSH C18 (High pH) |
| Mobile Phase | Phosphate buffer + Octanesulfonate / ACN | 10mM NH4 Formate / ACN (90%) | 10mM NH4 Bicarbonate (pH 10) / ACN |
| Retention Factor ( | 3.2 | 5.5 | 4.1 |
| USP Tailing Factor ( | 1.4 (Moderate) | 1.1 (Good) | 1.05 (Excellent) |
| Resolution ( | 2.1 | 4.5 | 3.8 |
| Equilibration Time | 45 min | 20 min | 5 min |
| MS Compatibility | Incompatible | Excellent | Excellent |
Note: While HILIC offers higher retention (
), the CSH method offers superior robustness and faster throughput, which is critical for process control in drug development.
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the correct column chemistry based on the specific diazepane derivative's properties.
Figure 1: Decision matrix for diazepane method development. Selection depends heavily on UV activity and hydrophobicity (LogP).
Recommended Protocol: High pH CSH Method
This protocol utilizes the "Charged Surface Hybrid" technology. The surface charge repels the protonated amine (if any exists), while the high pH ensures the diazepane is mostly neutral, maximizing interaction with the C18 ligand.
Instrumentation & Reagents[4][5][6][7]
-
System: HPLC or UHPLC with PDA or MS detector.
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface hybrid).
-
Buffer Reagent: Ammonium Bicarbonate (LC-MS Grade).
-
pH Adjuster: Ammonium Hydroxide (28-30%).
Mobile Phase Preparation
-
Mobile Phase A (Basic Aqueous): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.
-
Why? High pH suppresses ionization of the secondary amines in the diazepane ring (
, ).
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Conditions
| Time (min) | %A (Buffer) | %B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 40 | 60 | Linear |
| 8.1 | 5 | 95 | Step |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
Detection Strategy
Since pure 1,4-diazepane lacks a strong chromophore:
-
UV: Monitor at 205 nm or 210 nm . (Requires high-purity solvents to avoid baseline noise).
-
MS (Recommended): ESI Positive Mode. Monitor [M+H]+ = 101.1 Da.
-
Derivatization (Optional): If UV sensitivity is critical and MS is unavailable, react sample with FMOC-Cl pre-column to create a UV-active species (260 nm).
Mechanism of Action: Why CSH Wins
The following diagram explains the surface chemistry difference that eliminates peak tailing for diazepane.
Figure 2: Mechanistic comparison. Standard silica attracts the cationic amine, causing drag. CSH surfaces carry a controlled positive charge that repels the amine, ensuring adsorption is purely hydrophobic.
References
-
PubChem. (2025).[1][2] Compound Summary: 1,4-Diazepane.[2][3][4] National Library of Medicine. [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Mechanism and Applications. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Sources
A Comparative Guide to the Reactivity of 1,4-Diazepane and Piperazine Derivatives
In the landscape of medicinal chemistry and drug discovery, saturated nitrogen-containing heterocycles are indispensable scaffolds.[1] Among these, piperazine and its seven-membered homolog, 1,4-diazepane, are frequently employed building blocks in the synthesis of a vast array of pharmaceuticals.[2][3][4][5] Their prevalence stems from their ability to confer desirable physicochemical properties such as increased water solubility and oral bioavailability, as well as providing points for molecular diversification to optimize target affinity and specificity.[5][6] While structurally similar, the subtle difference in ring size between these two heterocycles imparts distinct conformational and electronic characteristics that significantly influence their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of 1,4-diazepane and piperazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore their fundamental structural differences and how these translate into varying performance in key synthetic transformations, supported by experimental data and detailed protocols.
Structural and Conformational Differences: The Foundation of Reactivity
The core distinction between piperazine and 1,4-diazepane lies in their cyclic framework: piperazine is a six-membered ring, while 1,4-diazepane is a seven-membered ring. This seemingly minor variation has profound consequences for their three-dimensional structure and, consequently, the accessibility and reactivity of the nitrogen lone pairs.
-
Piperazine: Adopts a stable chair conformation, which minimizes steric strain. The two nitrogen atoms are in a 1,4-diaxial or 1,4-diequatorial relationship, with the equatorial positions being more sterically accessible for reaction.
-
1,4-Diazepane: Possesses greater conformational flexibility than piperazine, existing as an equilibrium of several low-energy conformations, including twist-chair and twist-boat forms.[7][8][9] This increased flexibility can influence the orientation of the nitrogen lone pairs and their availability for nucleophilic attack.
This inherent structural difference is a critical factor governing the relative rates and outcomes of reactions involving these two scaffolds.
Basicity and Nucleophilicity: A Quantitative Comparison
The reactivity of amines is fundamentally linked to their basicity (the ability to accept a proton) and nucleophilicity (the ability to donate an electron pair to an electrophile). While often correlated, these two properties are not always synonymous.
| Compound | pKa1 | pKa2 | Relative Nucleophilicity |
| Piperazine | 9.73[10][11] | 5.35[10][11] | Strong |
| 1,4-Diazepane (Homopiperazine) | ~10.9 (estimated) | ~6.5 (estimated) | Potentially Stronger |
Table 1: Comparison of pKa values and predicted nucleophilicity.
Comparative Reactivity in Key Synthetic Transformations
The differences in structure and basicity manifest in the relative reactivity of 1,4-diazepane and piperazine derivatives in common synthetic transformations.
N-Alkylation
N-alkylation is a fundamental reaction for introducing substituents onto the nitrogen atoms of these heterocycles. The reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile.
Given that 1,4-diazepane is predicted to be more nucleophilic, it is expected to undergo N-alkylation at a faster rate than piperazine under identical conditions. However, the greater conformational flexibility of the diazepane ring could also introduce more complex steric considerations, potentially influencing the regioselectivity of the reaction in unsymmetrically substituted derivatives.
Experimental Workflow: Comparative N-Alkylation Rate Study
This workflow outlines a standardized method to empirically compare the N-alkylation rates of a 1,4-diazepane and a piperazine derivative.
Caption: Workflow for comparing N-alkylation rates.
N-Acylation
N-acylation is another crucial transformation, often employed to introduce amide functionalities, which are prevalent in many drug molecules. The reaction mechanism typically involves nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).
Similar to N-alkylation, the higher predicted nucleophilicity of 1,4-diazepane suggests it should react more readily with acylating agents than piperazine. This can be advantageous in achieving high yields and shorter reaction times.
Protocol: Comparative N-Acylation of a Piperazine and a 1,4-Diazepane Derivative
Objective: To compare the yield and reaction time for the N-acylation of a piperazine and a 1,4-diazepane derivative with benzoyl chloride.
Materials:
-
Piperazine derivative (e.g., 1-methylpiperazine)
-
1,4-Diazepane derivative (e.g., 1-methyl-1,4-diazepane)
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks equipped with magnetic stir bars, dissolve the piperazine derivative (1.0 mmol) and the 1,4-diazepane derivative (1.0 mmol) in DCM (10 mL).
-
Add triethylamine (1.2 mmol) to each flask.
-
Cool the solutions to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add benzoyl chloride (1.0 mmol) to each flask while stirring.
-
Allow the reactions to warm to room temperature and stir.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions simultaneously using TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., 10% methanol in DCM). Visualize the spots under UV light or by staining.
-
Record the time taken for the complete consumption of the starting amine in each reaction.
-
-
Workup:
-
Once the reactions are complete, quench them by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the crude yield of the N-acylated product for both reactions.
-
Purify the products by column chromatography if necessary.
-
Characterize the products by NMR and mass spectrometry to confirm their identity and purity.
-
Compare the reaction times and isolated yields to assess the relative reactivity.
-
Expected Outcome: It is anticipated that the N-acylation of the 1,4-diazepane derivative will proceed faster and potentially give a higher yield compared to the piperazine derivative under identical conditions, reflecting its higher nucleophilicity.
Challenges in Selective Functionalization
A significant challenge in the chemistry of both piperazine and 1,4-diazepane is achieving selective mono-functionalization, as the two nitrogen atoms often have comparable reactivity, leading to undesired bis-substitution.[13] This is particularly true for the parent, unsubstituted heterocycles.
Several strategies are employed to address this challenge, including:
-
Use of a large excess of the diamine: This statistical approach favors mono-substitution.
-
Mono-protection strategies: One nitrogen is temporarily blocked with a protecting group (e.g., Boc), allowing for selective functionalization of the other nitrogen, followed by deprotection.[13][14]
-
Flow chemistry: Continuous flow reactors can offer precise control over reaction conditions, which can be leveraged to favor mono-substitution.[14]
The slightly different steric and electronic environments of the two nitrogens in substituted 1,4-diazepane derivatives might offer opportunities for regioselective reactions that are not as readily achievable with their piperazine counterparts.
Applications in Drug Discovery and Medicinal Chemistry
Both piperazine and 1,4-diazepane scaffolds are integral to the structure of numerous approved drugs and clinical candidates.[2][3][10][15]
-
Piperazine derivatives are found in a wide range of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs.[1][4][6][16]
-
1,4-Diazepane derivatives have shown promise as factor Xa inhibitors, T-type calcium channel blockers, and orexin receptor antagonists.[2][3][7] They are also being investigated as inhibitors of amyloid-beta aggregation for the treatment of Alzheimer's disease.[15]
The choice between a piperazine and a 1,4-diazepane core in drug design is often dictated by the specific requirements of the biological target and the desired pharmacokinetic profile of the molecule. The greater conformational flexibility of the 1,4-diazepane ring can sometimes allow for better adaptation to the binding pocket of a target protein.
Conclusion
Understanding these differences in reactivity is crucial for medicinal chemists and process chemists in designing efficient synthetic routes and for the rational design of new drug candidates. The choice of which scaffold to employ will ultimately depend on a careful consideration of the desired chemical transformation, the specific substituents on the ring, and the intended biological application.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
-
Piperazine. In Wikipedia. Retrieved from [Link]
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004, May 1). PubMed. Retrieved from [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. (2010, May 1). PubMed. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC. Retrieved from [Link]
-
Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. Retrieved from [Link]
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18). NATURALISTA CAMPANO. Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed. Retrieved from [Link]
- Synthesis and characterization of some 1,4-diazepines deriv
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]
-
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. (2009, June 1). PubMed. Retrieved from [Link]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace. Retrieved from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019, August 1). Current Organic Synthesis. Retrieved from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
1,4‐Diazepane Ring‐Based Systems. ResearchGate. Retrieved from [Link]
- Nucleophilicities of Amines, Amino Acids and Pyridines.
-
Homopiperazine (Hexahydro-1,4-diazepine). (2021, April 10). MDPI. Retrieved from [Link]
-
Homopiperazine (Hexahydro-1,4-diazepine). (2025, October 17). ResearchGate. Retrieved from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]
-
Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. ResearchGate. Retrieved from [Link]
-
Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. Retrieved from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]
-
Hexahydro-1,4-diazepine. PubChem. Retrieved from [Link]
-
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2014, February 24). Europe PMC. Retrieved from [Link]
-
1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2025, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. (2008, January 1). PubMed. Retrieved from [Link]
- REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A N
-
A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
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- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. gyanvihar.org [gyanvihar.org]
Validating Purity of 1-Ethyl-3,3-dimethyl-1,4-diazepane: A Comparative Technical Guide
Executive Summary: The "Invisible" Molecule Challenge
1-Ethyl-3,3-dimethyl-1,4-diazepane (CAS: 143225-88-9 or related derivatives) represents a classic analytical trap in pharmaceutical intermediate validation. Unlike its aromatic cousins (e.g., benzodiazepines), this saturated heterocyclic amine lacks a significant UV chromophore.
The Critical Risk: Relying on standard HPLC-UV (254 nm) for this molecule will yield false high purity results. The molecule is effectively "invisible" to the detector, while aromatic impurities (solvents, starting materials) are over-represented, or conversely, non-UV active oligomers are missed entirely.
This guide compares three validation methodologies, establishing Quantitative NMR (qNMR) as the primary reference standard and GC-FID as the routine workhorse, while explicitly cautioning against standard HPLC techniques.
Comparative Methodology Analysis
Method A: Quantitative NMR (qNMR) – The Absolute Truth
-
Role: Primary Reference Method (Gold Standard)
-
Mechanism: Molar-based quantification using an internal standard (IS).[1][2]
-
Why it wins: It does not require a reference standard of the analyte itself.[3][4] It detects all proton-containing impurities (water, solvents, isomers) regardless of optical properties.
-
Expert Insight: Avoid acidic internal standards (like Maleic Acid) which can protonate the diazepane nitrogen, causing chemical shift drifts. Use a neutral standard like Dimethyl Sulfone or 1,3,5-Trimethoxybenzene .
Method B: GC-FID – The Routine Workhorse
-
Role: Routine Purity Profiling & Residual Solvent Analysis
-
Mechanism: Separation by boiling point/polarity; detection by carbon counting.
-
Why it works: The molecule is volatile and thermally stable enough for GC. FID response is roughly proportional to carbon mass, making it robust for aliphatic compounds.
-
Critical Requirement: You must use a base-deactivated column (e.g., Rtx-5 Amine) to prevent severe peak tailing caused by the basic amine interacting with silanol groups.
Method C: HPLC-UV (Standard) – The High-Risk Option
-
Role: NOT RECOMMENDED without modification.
-
Failure Mode: The aliphatic diazepane ring has negligible absorbance above 210 nm.
-
Required Modification: Must use Derivatization (e.g., with FMOC-Cl or OPA) or Universal Detectors (CAD/ELSD) to be valid.
Data Summary: Method Performance Matrix
| Feature | qNMR (1H) | GC-FID | HPLC-UV (210 nm) |
| Specificity | High (Structural ID) | High (Separation) | Low (Matrix interference) |
| Linearity (R²) | > 0.999 | > 0.999 | Poor (Low signal) |
| LOD | ~0.1 mg/mL | ~1.0 µg/mL | > 100 µg/mL (Native) |
| Precision (RSD) | < 1.0% | < 2.0% | > 5.0% (Noise limited) |
| Major Blindspot | Inorganic salts (invisible to 1H) | High-boiling oligomers | Non-chromophoric impurities |
| Verdict | Reference Standard | Routine QC | Avoid |
Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Workflow
Objective: Determine absolute purity (w/w%) without a diazepane reference standard.
Reagents:
-
Solvent: CDCl₃ (Chloroform-d) + 0.03% TMS (v/v).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Selected for non-reactivity with amines.
Step-by-Step Procedure:
-
Gravimetry: Weigh exactly 20.0 mg of the Diazepane sample (
) and 15.0 mg of the Internal Standard ( ) into the same vial. Use a microbalance (d=0.001 mg). -
Solvation: Add 0.7 mL CDCl₃. Vortex until fully dissolved.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (approx. 6.1 ppm) and a unique Diazepane signal (e.g., the gem-dimethyl singlet at ~1.0 ppm).
Calculation:
Protocol 2: GC-FID for Impurity Profiling
Objective: Detect volatile organic impurities.
Instrument Parameters:
-
Column: Rtx-5 Amine (30m x 0.32mm x 1.0µm) or equivalent base-deactivated phase.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C. Liner: Deactivated wool.
-
Detector: FID @ 300°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Visualizations
Figure 1: Method Selection Decision Matrix
Caption: Logical workflow for selecting the correct validation method based on sample state and detection needs.
Figure 2: qNMR Validation Workflow
Caption: Step-by-step execution for the qNMR protocol ensuring metrological traceability.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8]
-
Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Primary Analytical Method. (Technical Review).
-
Restek Corporation. Analysis of Amines: Column Selection Guide. (Highlighting base-deactivated columns for aliphatic amines).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(21), 2010. (Foundational text on qNMR vs HPLC).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Stability Guide: N-Ethyl vs. N-Methyl Substituted 1,4-Diazepanes
[1]
Executive Summary
In medicinal chemistry, the 1,4-diazepane (homopiperazine) scaffold is a privileged structure found in various bioactive compounds, including the orexin receptor antagonist Suvorexant .[1] The choice between N-methyl and N-ethyl substitution is a critical decision point that impacts metabolic clearance , conformational dynamics , and lipophilicity .[1]
While N-methyl groups are often preferred for atom economy, they are frequently metabolic "soft spots" prone to rapid N-demethylation.[1] N-ethyl substituents offer increased steric bulk, which can retard N-dealkylation and modulate ring inversion barriers, potentially improving half-life (
Physicochemical & Conformational Analysis[1]
The stability of diazepanes is governed by the flexibility of the seven-membered ring and the electronic/steric nature of the nitrogen substituents.[1]
Comparative Physicochemical Profile
The following table summarizes the theoretical and observed differences between the two analogues.
| Property | N-Methyl Diazepane | N-Ethyl Diazepane | Impact on Stability |
| Steric Bulk (Taft Es) | -1.24 | -1.31 | Ethyl provides greater steric shielding of the nitrogen lone pair.[1] |
| Basicity (pKa) | ~9.0 - 9.5 | ~9.2 - 9.7 | Ethyl is slightly more electron-donating (+I effect), increasing basicity slightly.[1] |
| Lipophilicity ( | Reference (0) | +0.4 - 0.5 | Ethyl increases LogP, potentially increasing metabolic intrinsic clearance ( |
| Ring Inversion Barrier | Lower (~8-10 kcal/mol) | Higher (~10-12 kcal/mol) | Ethyl increases the energy barrier for the "twist-boat" to "chair" interconversion.[1] |
Conformational Dynamics
1,4-Diazepanes predominantly exist in a twist-boat conformation.[1] Substituents on the nitrogen atoms can occupy pseudo-equatorial or pseudo-axial positions.[1]
-
Methyl: Rapidly interconverts; low steric penalty for axial orientation.[1]
-
Ethyl: Strong preference for the pseudo-equatorial position to avoid transannular strain.[1] This "locking" effect can stabilize the bioactive conformation but may also introduce strain that accelerates ring-opening hydrolysis under extreme acidic conditions.[1]
Figure 1: Conformational energy landscape of 1,4-diazepanes. N-ethyl substitution raises the inversion barrier.[1]
Chemical Stability (Hydrolysis & Oxidation)
Oxidative Stability (N-Oxide Formation)
Tertiary amines are susceptible to oxidation to N-oxides by reactive oxygen species (ROS) or metabolic enzymes (FMOs).[1]
-
N-Methyl: Highly accessible lone pair.[1] Prone to rapid N-oxidation.[1]
-
N-Ethyl: The additional methylene group (
) provides steric hindrance around the nitrogen, reducing the rate of electrophilic attack by oxidants.[1] However, the ethyl group itself introduces a -carbon susceptible to radical abstraction.[1]
Hydrolytic Stability
The diazepane ring is generally stable to hydrolysis at physiological pH.[1] However, in strong acids (e.g., stomach acid simulations), ring opening can occur.
-
Mechanism: Protonation of Nitrogen
Nucleophilic attack at -carbon.[1] -
Comparison: N-Ethyl derivatives are more stable to acid-catalyzed hydrolysis than N-methyl derivatives.[1] The inductive effect (+I) stabilizes the protonated ammonium species, but the steric bulk prevents the approach of water molecules required for ring opening.[1]
Metabolic Stability (Microsomal)
This is the primary differentiator. The metabolic fate of the alkyl group dictates the drug's half-life.[1]
N-Dealkylation Kinetics
Metabolism by Cytochrome P450 (CYP450) enzymes typically proceeds via
-
N-Demethylation (Methyl):
-
N-Deethylation (Ethyl):
-
Rate: Generally Slower than demethylation.[1]
-
Mechanism: Abstraction of a proton from the
-methylene of the ethyl group.[1] -
Implication: While deethylation occurs, the steric hindrance often reduces the affinity for the CYP active site compared to the compact methyl group.[1] However, the ethyl group can undergo
hydroxylation (on the terminal methyl), creating an alternative metabolic pathway.[1]
-
Metabolic Pathway Diagram
Figure 2: Primary metabolic pathways. N-Methyl is rapidly cleared to the secondary amine; N-Ethyl has dual pathways but generally slower kinetics.[1]
Experimental Protocols
To validate these differences in your specific series, the following self-validating protocols are recommended.
Protocol: Comparative Microsomal Stability (HLM)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Add NADPH regenerating system to start reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of desalkyl metabolite (M-14 for methyl, M-28 for ethyl).[1]
Data Interpretation:
-
Plot
vs. time.[1] Slope gives .[1] -
Self-Validation: If
, the hypothesis of steric protection is confirmed.[1] If is equal, lipophilicity-driven binding may be offsetting steric effects.[1]
Protocol: Forced Degradation (Acid/Oxidative)
Acid Hydrolysis:
-
Dissolve compound (1 mg/mL) in 0.1 N HCl.[1]
-
Incubate at 60°C for 24 hours.
-
Analyze via HPLC-UV/MS.[1] Look for ring-opening products.
Oxidative Stress: [1]
References
-
Conformational Analysis of 1,4-Diazepanes
-
Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorg Med Chem Lett. 2010.[1]
-
-
Metabolic Stability of Nitrogen Heterocycles
-
Suvorexant (Diazepane Scaffold)
-
General Reactivity of N-Alkyl Amines
Structural Dynamics of Diazepane Scaffolds: A Crystallographic & Conformational Guide
Executive Summary: The Diazepane Conformation Challenge
The 1,4-diazepane ring (homopiperazine) is a privileged seven-membered scaffold in medicinal chemistry, serving as the core for orexin receptor antagonists, histone deacetylase (HDAC) inhibitors, and various transition metal catalysts. However, its utility is often hampered by conformational promiscuity . Unlike the rigid piperazine (6-membered) ring, the diazepane (7-membered) ring navigates a low-energy landscape between chair , twist-boat , and boat conformers.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Modeling for resolving these structures. While NMR provides solution-state dynamics, only SC-XRD yields the definitive Cremer & Pople puckering parameters required to map the precise bioactive vector of the substituents.
Comparative Analysis: X-ray vs. NMR vs. DFT[1]
The following analysis evaluates the three primary methods for determining diazepane ring geometry.
Methodological Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (NOESY/ROESY) | DFT (Density Functional Theory) |
| Primary Output | Absolute configuration & static conformation | Time-averaged solution conformation | Potential energy surface (PES) minima |
| Ring Puckering | Definitive (Q, | Inferential (via | Predictive (Gas/Solvent phase) |
| Metal Coordination | Precise Bond Lengths ( | Broad signals due to paramagnetism (if Cu/Co) | Idealized geometry |
| Limitation | Crystal packing forces may trap non-bioactive conformer | Fast ring inversion averages signals | Heavily dependent on basis set/functional |
Technical Insight: The "Twist-Boat" vs. "Chair" Dilemma
In solution (NMR), 1,4-diazepanes often undergo rapid ring inversion (
-
Case Study: Orexin receptor antagonists. NMR suggested a rapid equilibrium, but SC-XRD revealed a stable Twist-Boat conformation stabilized by an intramolecular
-stacking interaction, which was later identified as the bioactive form [1].
Experimental Data: Diazepane Structural Metrics
The following data summarizes crystallographic parameters derived from recent structural studies of diazepane derivatives (e.g., [Cu(diazepane)
Table 1: Ring Puckering Parameters (Cremer & Pople)
These parameters quantitatively define the ring shape.[1] A perfect Chair has
| Compound Class | Conformation | Amplitude ( | Phase ( | Zenith ( | Ref |
| 1,4-Diazepan-5-one | Chair | 0.721 Å | -157.2° | 21.1° | [2] |
| Benzodiazepine Deriv. | Boat | 0.798 Å | 21.3° | 88.5° | [3] |
| [Cu(1,4-diazepane) | Twist-Chair | 0.685 Å | Variable | 15-25° | [4] |
Table 2: Coordination Geometry (Copper(II) Complexes)
Comparison of the "Bite Angle" (N-Cu-N) which dictates steric pressure on the metal center.[1]
| Parameter | [Cu(en) | [Cu(pn) | [Cu(diazepane) |
| Bite Angle (N-Cu-N) | ~85.0° | ~90.5° | 93.2° - 96.5° |
| Cu-N Bond Length | 2.01 Å | 2.02 Å | 2.04 - 2.08 Å |
| Stability Constant (log K) | 10.5 | 9.8 | ~8.2 (Lower due to ring strain) |
Key Insight: The 7-membered diazepane ring imposes a wider bite angle (>93°), forcing the Copper center into a distorted square-planar or flattened tetrahedral geometry.[1] This distortion often enhances catalytic activity by opening up apical coordination sites.
Workflow Visualization
Diagram 1: Structural Determination Decision Tree
This workflow outlines the critical decision points when assigning diazepane conformation, specifically addressing the issue of crystallographic disorder common in flexible 7-membered rings.
Caption: Decision tree for processing X-ray data of flexible diazepane rings, highlighting disorder handling.
Technical Protocol: Crystallizing Flexible Diazepanes
Growing X-ray quality crystals of diazepane complexes is challenging due to the high entropy of the ring. Standard evaporation often yields oils.
Protocol: Solvent Layering for [M(diazepane)] Complexes
Objective: Slow growth to lock the ring into a single low-energy conformer.[1]
-
Preparation: Dissolve 0.05 mmol of the metal salt (e.g., Cu(ClO
) ) in 1.0 mL of Methanol (dense solvent). -
Ligand Addition: Dissolve 0.10 mmol of the diazepane ligand in 1.0 mL of Methanol . Mix slowly.
-
Checkpoint: Solution should turn deep blue/violet (indicative of N-coordination).
-
-
Layering:
-
Incubation: Seal with Parafilm (poke 1 small hole for very slow evaporation).[1] Store at 4°C.
-
Why 4°C? Lower temperature reduces the thermal energy available for ring flipping, encouraging ordered packing.
-
-
Harvesting: Crystals typically appear within 3-7 days.[1]
-
Mounting: Use Paratone oil immediately. Diazepane crystals are often hygroscopic or solvated; they will degrade if dried in air.[1]
-
Handling Disorder in Refinement
If the C8/C9 carbons of the diazepane ring show elongated thermal ellipsoids (a sign of ring flipping in the solid state):
-
Split Positions: Use the PART command in SHELXL to model the ring in two positions (e.g., PART 1 occupancy 0.6, PART 2 occupancy 0.4).
-
Restraints: Apply SAME or SADI restraints to ensure bond lengths in the disordered part match the ordered part.[1]
-
Validation: Verify that the
(thermal parameters) normalize after splitting.
Diagram: Conformational Energy Landscape[1]
Caption: Energy landscape of the diazepane ring.[1] Metal chelation often traps the otherwise higher-energy Twist-Boat form.
References
-
Runyon, S. P., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.
-
Saber, A., et al. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData.
-
Chkirate, K., et al. (2020). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative. Acta Crystallographica Section E.
-
Melník, M., et al. (2006). Copper(II) coordination compounds: Classification and analysis of crystallographic and structural data. Coordination Chemistry Reviews.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-3,3-dimethyl-1,4-diazepane
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethyl-3,3-dimethyl-1,4-diazepane, a substituted diazepane derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
The disposal of any chemical waste is governed by a stringent set of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[1][2][3] In the European Union, the Waste Framework Directive provides the legal framework for waste management.[4][5] This guide is designed to align with the core principles of these regulations, emphasizing a "cradle-to-grave" responsibility for hazardous waste.[3]
Part 1: Hazard Assessment and Characterization
Anticipated Hazards:
-
Corrosivity: As an amine, this compound is likely basic and can be corrosive to skin and eyes. Similar compounds, like 1-BOC-hexahydro-1,4-diazepine, are classified as causing severe skin burns and eye damage.[6]
-
Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.[7]
-
Reactivity: While not expected to be explosive, it may react vigorously with strong oxidizing agents, acids, and acid anhydrides.[6][8]
-
Ignitability: The compound may be combustible, particularly at elevated temperatures.[7]
Based on these anticipated properties, this compound should be treated as hazardous waste .
Part 2: Personal Protective Equipment (PPE)
Given the potential for corrosivity and toxicity, stringent personal protective measures are non-negotiable. All personnel handling this waste must wear:
-
Eye Protection: Tight-sealing safety goggles are mandatory to protect against splashes.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a certified chemical fume hood.
Part 3: Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[9] This prevents dangerous reactions and ensures that the waste can be disposed of in the most environmentally sound and cost-effective manner.
Step-by-Step Collection Protocol:
-
Container Selection:
-
Use a designated, leak-proof waste container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11][12] Avoid metal containers, as bases can be corrosive to them.[10]
-
The container must have a secure, tightly fitting screw cap to prevent spills and the release of vapors.[11][12]
-
-
Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".[9][13]
-
Clearly identify the contents: "This compound ". Do not use abbreviations or chemical formulas.[9]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Segregation:
-
Store the waste container for this compound separately from incompatible materials.[1] Key incompatibilities for amines include:
-
Acids: Violent neutralization reactions can occur.
-
Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Halogenated Compounds: May result in dangerous reactions.
-
-
It is permissible to combine this waste with other non-halogenated organic bases, provided they are compatible.[10]
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Part 4: Storage and Accumulation
Laboratories generating hazardous waste must comply with specific regulations regarding its storage. These areas are known as Satellite Accumulation Areas (SAAs).[9][13]
| Requirement | Specification | Rationale |
| Location | At or near the point of generation and under the control of the operator.[9] | To minimize the transport of hazardous materials within the lab and ensure those knowledgeable about the waste are responsible for it. |
| Volume Limits | Up to 55 gallons of hazardous waste.[13] | To prevent the accumulation of large quantities of hazardous materials in a working laboratory space. |
| Container Management | Containers must be kept closed except when adding waste.[9] | To prevent the release of vapors and to avoid spills. |
| Secondary Containment | Store liquid waste containers in a secondary containment bin or tray.[1] | To contain leaks or spills from the primary container. |
| Condition | Containers must be in good condition, with no leaks or corrosion.[9] | To ensure the integrity of the waste containment. |
Once a waste container is full, it must be moved to a Central Accumulation Area (CAA) within 72 hours for pickup by a licensed hazardous waste disposal vendor.[9]
Part 5: Spill Management
Accidental spills should be managed promptly and safely.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves highly volatile materials, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an appropriate absorbent material, such as a chemical spill kit absorbent or vermiculite. Do not use combustible materials like paper towels to absorb flammable liquids.
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Part 6: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2] It is illegal to dispose of this chemical down the drain or in the regular trash.[2][14] The disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures.
Disposal Workflow:
Caption: Step-by-step process for the disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- SAFETY D
- SAFETY DATA SHEET. (2009, August 25). Fisher Scientific.
- DAP US/GHS MSDS Project. (n.d.).
- Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety.
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- SAFETY D
- Hazardous Waste Disposal Procedures. (n.d.).
- Understanding Waste Framework Directive. (n.d.). ECHA - European Union.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFIC
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC.
- Need to dispose chemicals. (2023, December 12). HSE.
- Drug Disposal Information. (n.d.). DEA Diversion Control Division - Justice.gov.
- ECHA: Homepage. (2026, February 18).
- 1-ethyl-3-methyl-1,4-diazepane | 1266872-93-8. (n.d.). MilliporeSigma.
- 1-(3-Ethoxyphenyl)-3-ethyl-3-methyl-1,4-diazepane | C16H26N2O | CID 64945217. (n.d.). PubChem.
- Chemical and Hazardous Waste Guide. (2024, October 20). UiO.
- EPA Ruling On Hazardous Waste Pharmaceuticals. (2021, January 18). Stericycle.
- Chemical Comp
- Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYSDEC.
- Chemical Compatibility Chart. (2024, April 19). Walchem.
- Chemical Compatibility Calcul
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
